SU4984
Description
structure given in first source
Structure
3D Structure
Properties
IUPAC Name |
4-[4-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]phenyl]piperazine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-14-22-9-11-23(12-10-22)16-7-5-15(6-8-16)13-18-17-3-1-2-4-19(17)21-20(18)25/h1-8,13-14H,9-12H2,(H,21,25)/b18-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFJBJDODKHWED-AQTBWJFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C2=CC=C(C=C2)C=C3C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C=O)C2=CC=C(C=C2)/C=C\3/C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
SU4984: A Technical Guide for Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU4984 is a synthetic small molecule that functions as a protein tyrosine kinase inhibitor. Primarily recognized for its inhibitory effects on Fibroblast Growth Factor Receptor 1 (FGFR1), Platelet-Derived Growth Factor Receptor (PDGFR), and the insulin (B600854) receptor, this compound serves as a valuable tool in angiogenesis research. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. The multifaceted role of tyrosine kinases in signaling pathways that drive angiogenesis makes inhibitors like this compound essential for dissecting these complex processes. This guide provides an in-depth overview of this compound, its mechanism of action, and its application in key angiogenesis assays.
Core Mechanism of Action
This compound exerts its biological effects by competing with adenosine (B11128) triphosphate (ATP) for the binding site on the catalytic domain of specific receptor tyrosine kinases (RTKs). By blocking the phosphorylation and subsequent activation of these receptors, this compound effectively inhibits the downstream signaling cascades that lead to endothelial cell proliferation, migration, and differentiation—key events in angiogenesis.
While this compound is a known inhibitor of FGFR1 and PDGFR, its direct inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR), a central regulator of angiogenesis, is not extensively documented in publicly available literature. However, its ability to target FGFR and PDGFR signaling pathways, which are also implicated in neovascularization, makes it a relevant compound for studying the broader mechanisms of angiogenesis.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been quantified against several tyrosine kinases. The following table summarizes the available data.
| Target Kinase | Assay Type | IC50 Value | Reference |
| FGFR1 | Kinase Assay | 10-20 μM | [1] |
| FGFR1 | Cell-based Autophosphorylation Assay (NIH 3T3 cells) | 20-40 μM | [1] |
Role in Angiogenesis Signaling Pathways
The process of angiogenesis is orchestrated by a complex network of signaling pathways. This compound, through its inhibition of FGFR and PDGFR, can modulate these pathways.
FGFR Signaling Pathway
Fibroblast Growth Factors (FGFs) and their receptors (FGFRs) play a significant role in promoting angiogenesis. The binding of FGF to its receptor triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation and survival.
PDGFR Signaling Pathway
The Platelet-Derived Growth Factor (PDGF) signaling pathway is also involved in angiogenesis, primarily through the recruitment of pericytes and smooth muscle cells that stabilize newly formed blood vessels. Inhibition of PDGFR can lead to vessel destabilization.
Experimental Protocols for Angiogenesis Assays
The following are generalized protocols for common in vitro and in vivo angiogenesis assays. Note: These are representative protocols and have not been specifically validated for use with this compound in the cited literature. Researchers should optimize concentrations of this compound and other experimental parameters based on their specific cell types and experimental goals.
In Vitro Assays
1. Endothelial Cell Proliferation Assay
This assay measures the effect of a compound on the proliferation of endothelial cells, a fundamental step in angiogenesis.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
-
Endothelial Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT)
-
Plate reader
-
-
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells/well in EGM supplemented with FBS.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
The next day, replace the medium with fresh EGM containing various concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/WST-1).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
-
2. Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, mimicking a late stage of angiogenesis.
-
Materials:
-
HUVECs or other endothelial cells
-
Endothelial Basal Medium (EBM)
-
Basement membrane extract (e.g., Matrigel®)
-
This compound
-
96-well plate
-
Inverted microscope with a camera
-
-
Protocol:
-
Thaw the basement membrane extract on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of the basement membrane extract.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Harvest HUVECs and resuspend them in EBM containing various concentrations of this compound or vehicle control.
-
Seed the cells onto the solidified gel at a density of 1.5 x 10^4 to 2.0 x 10^4 cells/well.
-
Incubate the plate at 37°C and 5% CO2 for 4-18 hours.
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Ex Vivo Assay
3. Aortic Ring Assay
This assay uses explants of aorta to study the sprouting of new vessels in a three-dimensional matrix, providing a more complex model than 2D cell culture.
-
Materials:
-
Thoracic aorta from a rat or mouse
-
Serum-free endothelial cell growth medium
-
Collagen type I or Matrigel®
-
This compound
-
48-well plate
-
Dissecting microscope and tools
-
-
Protocol:
-
Aseptically dissect the thoracic aorta and place it in cold serum-free medium.
-
Remove the surrounding fibro-adipose tissue and cut the aorta into 1 mm thick rings.
-
Embed the aortic rings in a collagen gel or Matrigel® in a 48-well plate.
-
After the gel polymerizes, add medium containing different concentrations of this compound or vehicle control to each well.
-
Incubate the plate at 37°C and 5% CO2.
-
Monitor the outgrowth of microvessels from the aortic rings daily for 7-14 days using a phase-contrast microscope.
-
Quantify the angiogenic response by measuring the length and number of the vascular sprouts.
-
In Vivo Assay
4. Matrigel Plug Assay
This assay evaluates angiogenesis in a living organism by implanting a plug of basement membrane extract containing pro-angiogenic factors and the test compound.
-
Materials:
-
Basement membrane extract (Matrigel®)
-
Pro-angiogenic factor (e.g., bFGF or VEGF)
-
This compound
-
Immunocompromised mice (e.g., nude mice)
-
Syringes and needles
-
-
Protocol:
-
Thaw Matrigel® on ice.
-
Mix the liquid Matrigel® with a pro-angiogenic factor (e.g., bFGF at 150 ng/mL) and this compound at the desired concentrations (or vehicle control). Keep the mixture on ice.
-
Subcutaneously inject 0.5 mL of the Matrigel® mixture into the flank of the mice. The liquid will form a solid plug at body temperature.
-
After 7-14 days, euthanize the mice and excise the Matrigel® plugs.
-
Quantify the extent of angiogenesis within the plugs by:
-
Measuring the hemoglobin content using a Drabkin's reagent-based assay.
-
Immunohistochemical staining of the plugs for endothelial cell markers (e.g., CD31) to visualize and quantify microvessel density.
-
-
Conclusion and Future Directions
This compound is a valuable research tool for investigating the roles of FGFR and PDGFR signaling in the complex process of angiogenesis. Its utility in dissecting these pathways in various in vitro, ex vivo, and in vivo models is well-established. However, a significant gap in the current understanding is the precise inhibitory profile of this compound against VEGFRs, the primary drivers of angiogenesis. Future research should focus on determining the IC50 or Ki values of this compound for VEGFRs to provide a more complete picture of its anti-angiogenic mechanism. Furthermore, detailed studies outlining the specific effects of this compound on the downstream signaling components of the VEGFR pathway would be highly beneficial for the research community. As our understanding of the intricate signaling networks governing angiogenesis continues to grow, multi-targeted inhibitors like this compound will remain critical for developing novel therapeutic strategies to combat angiogenesis-dependent diseases.
References
Unraveling the Enigma of SU4984 in Cancer Therapy: A Search for Evidence
Despite a comprehensive search of scientific literature, chemical databases, and patent repositories, the compound designated as SU4984 remains elusive. No public domain information is currently available regarding its chemical structure, mechanism of action, or its application in cancer therapy studies. This lack of data prevents the creation of an in-depth technical guide as requested.
The quest for novel cancer therapeutics is a continuous endeavor in the scientific community, with countless compounds being synthesized and evaluated. These potential drugs are often assigned internal or developmental codes, such as "this compound," during the early stages of research. It is possible that this compound falls into one of the following categories:
-
A Proprietary Compound: The designation may belong to a compound under active, confidential research by a pharmaceutical company or academic institution. Information regarding such compounds is often not publicly disclosed until clinical trials or publication in a peer-reviewed journal.
-
An Obsolete or Renamed Compound: The identifier might have been associated with a research program that was discontinued, or the compound may have been renamed, with the original code falling out of use.
-
A Typographical Error: It is also conceivable that "this compound" is a typographical error, and a different alphanumeric signifier was intended.
Without foundational information about this compound, it is impossible to provide the requested detailed technical guide, including quantitative data, experimental protocols, and visualizations of signaling pathways.
For researchers, scientists, and drug development professionals interested in novel cancer therapies, it is recommended to:
-
Verify the Compound Identifier: Double-checking the accuracy of the compound name is the first crucial step.
-
Consult Internal Documentation: If this identifier was encountered in the context of a specific organization, internal databases or reports may hold the relevant information.
-
Monitor Scientific Literature and Conferences: New findings on novel therapeutic agents are regularly presented at scientific conferences and published in specialized journals.
The scientific community is encouraged to share data on novel compounds to accelerate the pace of cancer research. However, until information on this compound becomes publicly available, a detailed technical guide cannot be compiled.
An In-depth Technical Guide on SU4984 and the VEGF Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The vascular endothelial growth factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is fundamental in normal physiological functions such as embryonic development and wound healing. However, its dysregulation is a hallmark of several pathologies, most notably cancer, where it fuels tumor growth and metastasis by supplying nutrients and oxygen. Consequently, targeting the VEGF pathway has become a cornerstone of anti-cancer therapy.
This technical guide provides a comprehensive overview of the VEGF signaling pathway and explores the role of SU4984, a small molecule tyrosine kinase inhibitor, in its modulation. While this compound has been investigated for its inhibitory effects on various tyrosine kinases, this document will focus on its interaction with the VEGF signaling cascade. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pathway and the methodologies used to investigate its inhibitors.
It is important to note that while extensive research has been conducted on various VEGF receptor inhibitors, specific quantitative data for this compound's inhibitory activity against VEGFR-2 and its direct downstream effects are not widely available in the public domain. This guide will present the established mechanisms of the VEGF pathway and provide detailed experimental protocols that can be adapted to evaluate compounds like this compound.
The VEGF Signaling Pathway
The VEGF signaling cascade is initiated by the binding of VEGF-A to its primary receptor, VEGF receptor 2 (VEGFR-2), a receptor tyrosine kinase expressed predominantly on endothelial cells. This binding event triggers a series of intracellular events culminating in endothelial cell proliferation, migration, survival, and increased vascular permeability.
The key steps in the VEGF signaling pathway are as follows:
-
Ligand Binding and Receptor Dimerization: VEGF-A binds to the extracellular domain of two VEGFR-2 monomers, inducing them to form a dimer.
-
Autophosphorylation: The dimerization brings the intracellular kinase domains of the receptors into close proximity, leading to trans-autophosphorylation on specific tyrosine residues.
-
Recruitment of Signaling Proteins: The phosphorylated tyrosine residues serve as docking sites for various intracellular signaling proteins containing SH2 domains.
-
Activation of Downstream Pathways: The recruitment and activation of these signaling proteins trigger multiple downstream cascades, primarily the PLCγ-PKC-MAPK/ERK and the PI3K-Akt pathways.
These pathways ultimately lead to the cellular responses required for angiogenesis.
This compound: A Tyrosine Kinase Inhibitor
This compound is a small molecule inhibitor that targets protein tyrosine kinases. While it has been primarily characterized as an inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), with a reported IC50 in the range of 10-20 µM, it has also been shown to inhibit other receptor tyrosine kinases, including the platelet-derived growth factor receptor (PDGFR) and the insulin (B600854) receptor. Its activity against VEGFR-2 suggests a potential role in modulating angiogenesis, although its specificity and potency against VEGFR-2 require further quantitative characterization.
Quantitative Data on this compound
As of the latest available data, specific IC50 values for this compound against VEGFR-2 are not consistently reported in peer-reviewed literature. The primary reported target for this compound is FGFR1. The table below summarizes the available quantitative data.
| Target Kinase | IC50 (µM) | Assay Type | Notes |
| FGFR1 | 10 - 20 | In vitro kinase assay | Primary target |
| FGFR1 (autophosphorylation in cells) | 20 - 40 | Cell-based assay | Inhibition of FGF-induced autophosphorylation |
| VEGFR-2 | Not Available | - | Data not consistently reported |
Further research is necessary to definitively quantify the inhibitory potency of this compound against VEGFR-2 and to compare it with its activity against other kinases to understand its selectivity profile.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of inhibitors targeting the VEGF signaling pathway. These protocols can be adapted for the evaluation of this compound.
In Vitro VEGFR-2 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Objective: To determine the IC50 value of a test compound (e.g., this compound) for VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM Na3VO4)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 as a substrate
-
Test compound (this compound)
-
96-well microplates
-
Phospho-tyrosine specific antibody conjugated to a detectable enzyme (e.g., HRP)
-
Detection reagent (e.g., TMB substrate)
-
Plate reader
Procedure:
-
Coat a 96-well plate with the substrate Poly(Glu, Tyr) 4:1 and incubate overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare serial dilutions of the test compound (this compound) in kinase assay buffer.
-
Add the diluted compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add recombinant VEGFR-2 kinase to all wells except the negative control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by washing the plate.
-
Add a phospho-tyrosine specific antibody and incubate at room temperature.
-
Wash the plate and add the detection reagent.
-
Measure the absorbance using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data.
Endothelial Cell Proliferation Assay (MTS Assay)
This assay assesses the effect of an inhibitor on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Objective: To determine the effect of this compound on VEGF-induced endothelial cell proliferation.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
VEGF-A
-
Test compound (this compound)
-
96-well cell culture plates
-
MTS reagent
-
Plate reader
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for several hours.
-
Treat the cells with serial dilutions of this compound in the presence of a constant concentration of VEGF-A. Include controls for basal proliferation (no VEGF, no inhibitor) and stimulated proliferation (VEGF, no inhibitor).
-
Incubate the plate for 48-72 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of inhibition of VEGF-induced proliferation for each concentration of this compound.
Endothelial Cell Migration Assay (Scratch Wound Assay)
This assay evaluates the effect of an inhibitor on the migratory capacity of endothelial cells.
Objective: To determine if this compound inhibits VEGF-induced endothelial cell migration.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
VEGF-A
-
Test compound (this compound)
-
6-well or 12-well cell culture plates
-
Pipette tip or cell scraper
-
Microscope with a camera
Procedure:
-
Seed HUVECs in a multi-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells to remove detached cells.
-
Add fresh low-serum medium containing VEGF-A and different concentrations of this compound.
-
Capture images of the scratch at time 0 and at various time points thereafter (e.g., 8, 12, 24 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure and compare the migration rate between different treatment groups.
Western Blot Analysis of VEGFR-2 Phosphorylation
This technique is used to detect the phosphorylation status of VEGFR-2 and downstream signaling proteins like Akt and ERK in response to VEGF and an inhibitor.
Objective: To assess the inhibitory effect of this compound on VEGF-induced phosphorylation of VEGFR-2, Akt, and ERK.
Materials:
-
HUVECs
-
VEGF-A
-
Test compound (this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture HUVECs and starve them in a low-serum medium.
-
Pre-treat the cells with different concentrations of this compound for a specified time.
-
Stimulate the cells with VEGF-A for a short period (e.g., 5-15 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Conclusion
The VEGF signaling pathway remains a critical and extensively studied target in the development of anti-angiogenic therapies. While this compound has been identified as a tyrosine kinase inhibitor with activity against FGFR1, its precise role and potency in the context of the VEGF signaling cascade require more detailed investigation. The experimental protocols outlined in this guide provide a robust framework for characterizing the inhibitory effects of this compound and other potential anti-angiogenic compounds on VEGFR-2 activity and downstream cellular functions. Further quantitative studies are essential to fully elucidate the therapeutic potential of this compound as a modulator of the VEGF pathway.
Downstream Effects of SU4984 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU4984 is a synthetic, cell-permeable small molecule that acts as a reversible, ATP-competitive inhibitor of protein tyrosine kinases. It primarily targets Fibroblast Growth Factor Receptor 1 (FGFR1), Platelet-Derived Growth Factor Receptor (PDGFR), and the Insulin (B600854) Receptor (IR). By inhibiting the kinase activity of these receptors, this compound blocks the initiation of several downstream signaling cascades crucial for cell proliferation, survival, migration, and angiogenesis. This technical guide provides a comprehensive overview of the known and anticipated downstream effects of this compound inhibition, supported by available quantitative data and detailed experimental protocols. The document is intended to serve as a resource for researchers investigating the therapeutic potential of this compound and similar multi-target kinase inhibitors.
Introduction
Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a pivotal role in cellular signaling. Their dysregulation is a common feature in various diseases, most notably cancer. This compound has emerged as a tool compound for studying the biological consequences of inhibiting key RTKs. Its inhibitory action on FGFR1, PDGFR, and the insulin receptor suggests a broad range of effects on cellular processes. Understanding these downstream consequences is critical for elucidating its mechanism of action and evaluating its potential as a therapeutic agent.
Mechanism of Action
This compound exerts its biological effects by competing with ATP for the binding site within the catalytic domain of target tyrosine kinases. This competitive inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the recruitment and activation of downstream signaling proteins.
Quantitative Data on this compound Inhibition
Quantitative data on the direct downstream effects of this compound are limited in publicly available literature. However, the following tables summarize the known inhibitory concentrations and observed effects.
| Target | Assay Type | IC50 (µM) | Cell Line/System | Reference |
| FGFR1 Kinase | In vitro kinase assay | 10-20 | Purified enzyme | [1] |
| FGFR1 Autophosphorylation | Whole-cell assay | 20-40 | NIH 3T3 cells | [1] |
| c-Kit Tyrosine Phosphorylation | Whole-cell assay | ~5 | C2 cells | [1] |
| Cell Line | Effect | Concentration (µM) | Duration | Reference |
| C2 | Cell death | 1-10 | 6 days | [1] |
| P815 | Cell death | 1-10 | 6 days | [1] |
Downstream Signaling Pathways Affected by this compound
Based on its known targets, this compound is expected to modulate several critical signaling pathways.
FGFR1 Signaling Pathway
Inhibition of FGFR1 by this compound is anticipated to disrupt the following downstream cascades:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is central to cell proliferation, differentiation, and survival.
-
PI3K-AKT-mTOR Pathway: This cascade plays a crucial role in cell growth, survival, and metabolism.
-
PLCγ Pathway: Activation of PLCγ leads to the generation of second messengers that regulate intracellular calcium levels and activate Protein Kinase C (PKC).
FGFR1 Signaling Inhibition by this compound
PDGFR Signaling Pathway
Inhibition of PDGFR is expected to impact similar downstream pathways, leading to reduced cell growth, proliferation, and migration, particularly in cells of mesenchymal origin.
PDGFR Signaling Inhibition by this compound
Insulin Receptor Signaling Pathway
By inhibiting the insulin receptor, this compound is likely to interfere with glucose metabolism and cell growth. The primary downstream pathways affected include the PI3K-AKT pathway, which is central to insulin's metabolic effects, and the RAS-MAPK pathway, which is involved in its growth-promoting effects.
Key Experimental Protocols
The following are detailed, generalized protocols for assays commonly used to investigate the downstream effects of kinase inhibitors like this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Western Blot Analysis of Protein Phosphorylation
This protocol allows for the detection of changes in the phosphorylation state of target proteins and downstream effectors.
Workflow:
Western Blot Experimental Workflow
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 1-50 µM) or vehicle control (DMSO) for a specified duration (e.g., 1, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated or total protein of interest (e.g., anti-phospho-ERK, anti-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Cell Proliferation/Viability Assay (MTS Assay)
This colorimetric assay measures cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for the desired time (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on cell migration.
Methodology:
-
Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells with PBS to remove dislodged cells and add fresh media containing different concentrations of this compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.
Methodology:
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells in media containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 4-18 hours to allow for tube formation.
-
Image Acquisition: Capture images of the tube-like structures using a microscope.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length.
Conclusion
This compound is a multi-targeted tyrosine kinase inhibitor with the potential to modulate key signaling pathways involved in cancer and other diseases. While its inhibitory activity against FGFR1, PDGFR, and the insulin receptor is established, a comprehensive understanding of its downstream effects requires further investigation. The experimental protocols provided in this guide offer a framework for researchers to systematically characterize the molecular and cellular consequences of this compound inhibition. Future studies focusing on quantitative proteomics and phosphoproteomics will be invaluable in elucidating the precise signaling nodes affected by this compound and will aid in the rational design of therapeutic strategies targeting these pathways.
References
SU4984: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Selective Kinase Inhibitor SU4984
Introduction
This compound is a small molecule inhibitor targeting protein tyrosine kinases, with primary activity against Fibroblast Growth Factor Receptor 1 (FGFR1). It also exhibits inhibitory effects on the Platelet-Derived Growth Factor Receptor (PDGFR) and the insulin (B600854) receptor.[1][2][3][4] As a reversible and ATP-competitive inhibitor, this compound serves as a valuable tool for investigating the roles of these kinases in various cellular processes and disease models, particularly in the context of cancer research. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Data Presentation: Kinase Inhibition Profile of this compound
The inhibitory potency of this compound has been quantified against several key tyrosine kinases. The available data is summarized in the tables below. It is important to note that a comprehensive kinase selectivity profile across a broad panel of kinases is not publicly available.
Table 1: Biochemical Kinase Inhibition by this compound
| Target Kinase | IC50 (µM) | Assay Conditions |
| FGFR1 | 10-20 | In the presence of 1 mM ATP.[3] |
| PDGFR | Data not available | Qualitatively reported as an inhibited kinase.[1][2][3][4] |
| Insulin Receptor | Data not available | Qualitatively reported as an inhibited kinase.[1][2][3][4] |
| c-Kit (wild-type) | ~5 µM* | Substantial reduction in tyrosine phosphorylation. |
| c-Kit (constitutive mutant) | ~5 µM** | 50% reduction in phosphorylation. |
*Value estimated based on qualitative description. **Value estimated based on 50% inhibition of phosphorylation.
Table 2: Cellular Kinase Inhibition and Cytotoxicity of this compound
| Cell-Based Assay | Target/Cell Line | IC50 (µM) / Effect | Assay Conditions |
| FGFR1 Autophosphorylation | NIH 3T3 cells | 20-40 | Inhibition of aFGF-induced autophosphorylation.[3] |
| Cytotoxicity | C2 and P815 cells (c-Kit dependent) | 1-10 | 6 days of treatment. |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by inhibiting the kinase activity of its target receptors, thereby blocking downstream signaling cascades crucial for cell proliferation, survival, and migration.
FGFR1 Signaling Pathway
Fibroblast Growth Factor (FGF) binding to FGFR1 induces receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling. Key downstream pathways include the Ras-MAPK/ERK and PI3K-Akt pathways, which are central regulators of cell growth and survival. By inhibiting FGFR1, this compound is expected to block the activation of these critical pathways.
PDGFR Signaling Pathway
Platelet-Derived Growth Factor (PDGF) signaling, initiated by ligand binding to PDGFR, plays a vital role in cell growth, proliferation, and angiogenesis. Similar to FGFR signaling, the primary downstream effectors include the PI3K-Akt and MAPK/ERK pathways. This compound's inhibition of PDGFR would disrupt these signaling events.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible evaluation of this compound's activity. The following are representative protocols for key in vitro and cell-based assays.
Protocol 1: In Vitro FGFR1 Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified FGFR1 kinase by measuring the amount of ATP consumed during the phosphorylation reaction.
Materials:
-
Recombinant human FGFR1 kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 10 mM).
-
Assay Plate Setup: Add 1 µL of each this compound dilution (or DMSO for control) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a master mix containing FGFR1 kinase and the poly(Glu, Tyr) substrate in kinase buffer. Add 2 µL of this mix to each well.
-
Reaction Initiation: Prepare an ATP solution in kinase buffer. Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for FGFR1.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol measures the effect of this compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., a cell line with known FGFR or PDGFR dependency)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom tissue culture plates
-
Multichannel pipettes
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for a desired exposure time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis of Signaling Pathway Inhibition
This protocol describes how to assess the effect of this compound on the phosphorylation status of key downstream signaling proteins like Akt and ERK.
Materials:
-
Cell line of interest
-
This compound
-
Serum-free medium
-
Growth factor (e.g., FGF2 or PDGF-BB)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., FGF2 or PDGF-BB) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane, apply ECL substrate, and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
-
Conclusion
This compound is a valuable research tool for studying the roles of FGFR1, PDGFR, and the insulin receptor in cellular signaling and disease. While its primary target is FGFR1, its activity against other kinases necessitates careful interpretation of experimental results. The protocols provided in this guide offer a framework for the detailed characterization of this compound's inhibitory properties and its effects on downstream signaling pathways. Further investigation into its broader kinase selectivity profile will be crucial for a more complete understanding of its mechanism of action and potential off-target effects.
References
Methodological & Application
Application Notes and Protocols for SU4984 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of SU4984, a protein tyrosine kinase inhibitor. This compound targets Fibroblast Growth Factor Receptor 1 (FGFR1), Platelet-Derived Growth Factor Receptor (PDGFR), and the insulin (B600854) receptor, playing a role in cancer research.[1][2] The following sections detail the inhibitory activity of this compound, methodologies for key cellular assays, and visualizations of the relevant signaling pathways.
Data Presentation
The inhibitory activity of this compound has been quantified against FGFR1. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | Assay Type | Cell Line/System | IC50 |
| FGFR1 | Kinase Activity Assay | N/A | 10-20 µM[1] |
| FGFR1 | Autophosphorylation Assay | NIH 3T3 cells | 20-40 µM[1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways inhibited by this compound and a general workflow for its in vitro characterization.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These are general protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot the results to determine the IC50 value.
Kinase Inhibition Assay (Cell-Free)
This protocol is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified kinases like FGFR1.
Materials:
-
This compound
-
Purified recombinant kinase (e.g., FGFR1)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader (luminescence or fluorescence)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.
-
Reaction Setup: In a multi-well plate, add the purified kinase and its specific substrate to the assay buffer.
-
Inhibitor Addition: Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to measure the amount of ADP produced.
-
Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to detect and quantify apoptosis in cells treated with this compound, analyzed by flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired time period. Include an untreated control.
-
Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells). For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
References
Determining the Optimal Cell Culture Concentration of SU4984: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU4984 is a potent protein tyrosine kinase inhibitor with demonstrated activity against Fibroblast Growth Factor Receptor 1 (FGFR1), exhibiting a half-maximal inhibitory concentration (IC50) in the range of 10-20 µM.[1] It also shows inhibitory effects on the Platelet-Derived Growth Factor Receptor (PDGFR) and the Insulin Receptor.[1] The aberrant activation of FGFR1 signaling is a known driver in various malignancies, making it a key target for cancer therapeutic development.[2] FGFR1 activation, typically initiated by the binding of a fibroblast growth factor (FGF) ligand, triggers a cascade of downstream signaling events, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4][5][6]
These application notes provide a comprehensive guide for researchers to determine the optimal in vitro concentration of this compound for cell-based assays. The following protocols detail methods for assessing cell viability to establish a dose-response curve and for evaluating the inhibitory effect of this compound on the FGFR1 signaling pathway.
Signaling Pathway Targeted by this compound
This compound primarily targets FGFR1, a receptor tyrosine kinase. Upon binding of an FGF ligand, FGFR1 dimerizes and undergoes autophosphorylation, creating docking sites for adaptor proteins like FRS2. This initiates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.
Caption: FGFR1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
To determine the optimal concentration of this compound, a two-pronged approach is recommended: first, assess its effect on cell viability to determine the IC50, and second, confirm its mechanism of action by evaluating the inhibition of downstream FGFR1 signaling.
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials and Reagents:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line with known FGFR1 activation (e.g., SNU-16, KATO-III, KMS-11, OPM-2, H1581)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition and Analysis:
Protocol 2: Western Blot Analysis of FGFR1 Pathway Inhibition
This protocol is designed to confirm that this compound inhibits the phosphorylation of FGFR1 and its downstream effectors.
Materials and Reagents:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-FRS2, anti-FRS2, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (based on the IC50 data, e.g., 0.5x, 1x, and 2x IC50) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for determining the optimal cell culture concentration of this compound.
Caption: Workflow for determining the optimal this compound concentration.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Cell Viability Data for IC50 Determination
| This compound Conc. (µM) | Absorbance (490 nm) - Replicate 1 | Absorbance (490 nm) - Replicate 2 | Absorbance (490 nm) - Replicate 3 | Average Absorbance | % Cell Viability |
| 0 (Vehicle) | 100 | ||||
| 0.1 | |||||
| 0.5 | |||||
| 1 | |||||
| 5 | |||||
| 10 | |||||
| 20 | |||||
| 50 | |||||
| 100 |
Table 2: Western Blot Densitometry Analysis
| Treatment | p-FGFR1 / Total FGFR1 | p-FRS2 / Total FRS2 | p-ERK / Total ERK | p-AKT / Total AKT |
| Vehicle Control | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (0.5x IC50) | ||||
| This compound (1x IC50) | ||||
| This compound (2x IC50) |
By following these detailed protocols and data presentation guidelines, researchers can effectively determine the optimal cell culture concentration of this compound for their specific experimental needs, ensuring robust and reproducible results in the investigation of FGFR1-targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 5. resources.revvity.com [resources.revvity.com]
- 6. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
Preparation of SU4984 Solution for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU4984 is a potent, cell-permeable inhibitor of receptor tyrosine kinases (RTKs), demonstrating significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR). Its ability to modulate these critical signaling pathways makes it a valuable tool for cancer research and drug development, particularly in the study of angiogenesis, cell proliferation, and tumor growth. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound solutions in a laboratory setting.
Chemical Properties and Data Presentation
This compound is an indolinone-based compound with the following chemical properties:
| Property | Value | Source |
| IUPAC Name | (Z)-3-((1H-Pyrrol-2-yl)methylene)-2-indolinone | N/A |
| CAS Number | 186610-89-9 | [1] |
| Molecular Formula | C₁₃H₁₀N₂O | N/A |
| Molecular Weight | 333.38 g/mol | [1] |
| Appearance | Yellow to orange solid | N/A |
| Purity | ≥98% | N/A |
| Solubility | Soluble in DMSO (>10 mg/mL) | N/A |
| Insoluble in water and ethanol | N/A | |
| IC₅₀ (FGFR1) | 10-20 µM | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by competitively binding to the ATP-binding site of the intracellular tyrosine kinase domain of VEGFR2, PDGFR, and FGFR. This inhibition blocks the autophosphorylation and subsequent activation of downstream signaling cascades, thereby interfering with cell proliferation, migration, and angiogenesis.
Inhibited Signaling Pathways
Diagram of this compound Inhibition of Receptor Tyrosine Kinase Signaling
Caption: this compound inhibits VEGFR2, PDGFR, and FGFR signaling pathways.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protective microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Determine Desired Concentration: A common stock concentration is 10 mM.
-
Calculation:
-
Mass (mg) = Desired Concentration (mM) x Molecular Weight (g/mol) x Volume (L)
-
For a 10 mM stock solution in 1 mL of DMSO: Mass (mg) = 10 mmol/L * 333.38 g/mol * 0.001 L = 3.33 mg
-
-
Weighing: Accurately weigh 3.33 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolving: Add 1 mL of sterile DMSO to the tube.
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
For short-term storage (up to 1 month), store at -20°C.
-
For long-term storage (up to 1 year), store at -80°C.
-
Protect from light.
-
Diagram of Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
In Vitro Experimental Protocols
General Considerations:
-
When preparing working solutions, dilute the DMSO stock solution in the appropriate cell culture medium.
-
The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
3.2.1. Cell Viability/Cytotoxicity Assay (MTT Assay)
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 5, 10, 20, 50, 100 µM). Replace the existing medium with 100 µL of the this compound-containing medium or vehicle control.
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
3.2.2. In Vitro Angiogenesis Assay (Tube Formation Assay)
Principle: This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane matrix, a key step in angiogenesis.
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel®) and allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the matrix at a density of 1-2 x 10⁴ cells/well.
-
Treatment: Immediately add this compound at various concentrations (e.g., 1, 5, 10, 20 µM) or a vehicle control to the wells.
-
Incubation: Incubate for 4-18 hours at 37°C.
-
Visualization: Visualize the tube formation using a microscope. The cells can be stained with a fluorescent dye like Calcein AM for better visualization.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
3.2.3. Western Blot Analysis of Downstream Signaling
Principle: This technique is used to detect and quantify the levels of specific proteins in a cell lysate, allowing for the assessment of the phosphorylation status of key signaling molecules downstream of VEGFR2, PDGFR, and FGFR.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound (e.g., 10-20 µM) for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of downstream targets (e.g., p-ERK, ERK, p-Akt, Akt, p-PLCγ, PLCγ) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Experimental Protocol (General Guidance)
Disclaimer: The following is a general guideline for in vivo studies and should be optimized for your specific animal model and experimental design. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Vehicle Formulation:
-
A common vehicle for in vivo administration of hydrophobic compounds like this compound is a mixture of DMSO, Cremophor EL, and saline. A typical formulation might be 5-10% DMSO, 10-20% Cremophor EL, and the remainder saline. The final concentration of DMSO should be carefully considered to minimize toxicity.
Administration and Dosage (Starting Points for Optimization):
-
Administration Route: Intraperitoneal (i.p.) injection or oral gavage are common routes.
-
Dosage: Based on preclinical studies of similar tyrosine kinase inhibitors, a starting dose range of 25-100 mg/kg/day could be considered.
-
Dosing Schedule: Once daily administration is a common starting point.
Protocol Outline:
-
Animal Model: Use an appropriate tumor xenograft or transgenic mouse model.
-
Group Allocation: Randomly assign animals to treatment and control (vehicle) groups.
-
Treatment: Administer this compound or vehicle according to the determined dosage and schedule.
-
Monitoring: Monitor tumor growth (e.g., by caliper measurements) and animal well-being (body weight, general health) regularly.
-
Endpoint: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histology, western blotting).
Diagram of In Vivo Experimental Workflow
Caption: General workflow for an in vivo efficacy study.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in stock solution | Improper dissolution or storage | Ensure complete dissolution in DMSO. Store aliquots at -80°C to minimize freeze-thaw cycles. |
| Precipitation in cell culture medium | Low solubility in aqueous solutions | Ensure the final DMSO concentration is ≤ 0.5%. Prepare working solutions fresh before each experiment. |
| High background in Western blots | Insufficient blocking or washing | Increase blocking time to 1.5-2 hours. Increase the number and duration of washes. |
| Variability in in vitro assay results | Inconsistent cell seeding or drug concentration | Ensure accurate cell counting and seeding. Use calibrated pipettes for preparing drug dilutions. |
| Toxicity in in vivo vehicle control group | High concentration of DMSO or Cremophor EL | Optimize the vehicle formulation to use the lowest effective concentrations of solubilizing agents. |
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound powder and solutions.
-
Handle DMSO with care as it can facilitate the absorption of other chemicals through the skin.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety information.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
References
Application Notes and Protocols for SU4984 in a Tumor Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU4984 is a small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs), primarily Fibroblast Growth Factor Receptor 1 (FGFR1) and Platelet-Derived Growth Factor Receptor (PDGFR). It also exhibits inhibitory activity against the insulin (B600854) receptor. By targeting these key signaling pathways, this compound holds potential as an anti-cancer agent, as FGFR and PDGFR pathways are frequently dysregulated in various malignancies, contributing to tumor growth, proliferation, and angiogenesis.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting the phosphorylation and activation of FGFR1 and PDGFR. This blockade disrupts downstream signaling cascades that are critical for cancer cell survival and proliferation.
FGFR1 Signaling Pathway: Upon binding of its ligand (e.g., FGF), FGFR1 dimerizes and autophosphorylates, creating docking sites for adaptor proteins. This initiates downstream signaling through pathways such as the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis. This compound inhibits the initial autophosphorylation step, thereby blocking these downstream effects.
PDGFR Signaling Pathway: Similar to FGFR, ligand (PDGF) binding induces dimerization and autophosphorylation of PDGFR. This activates multiple downstream pathways, including the RAS-MAPK, PI3K-AKT, and STAT pathways, which are involved in cell growth, migration, and survival. This compound's inhibition of PDGFR blocks these critical cellular processes.
Experimental Protocols
The following are detailed protocols for a typical tumor xenograft study.
Cell Culture and Animal Models
-
Cell Lines: Select a human cancer cell line with known FGFR1 or PDGFR amplification, mutation, or overexpression (e.g., certain lung, breast, or gastric cancer cell lines).
-
Animals: Use immunodeficient mice, such as athymic nude (nu/nu) or NOD/SCID mice, 6-8 weeks of age.
-
Housing: House animals in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and provide ad libitum access to food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Tumor Inoculation
-
Culture the selected cancer cells to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
Experimental Workflow
Application Notes and Protocols for Assessing SU4984 Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU4984 is a small molecule inhibitor targeting receptor tyrosine kinases (RTKs), which are crucial mediators of signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. Dysregulation of RTK signaling is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound is believed to exert its anticancer effects by inhibiting key RTKs involved in tumor progression and angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).
These application notes provide a comprehensive set of protocols to assess the efficacy of this compound in various cancer cell lines. The methodologies cover the evaluation of its cytotoxic and cytostatic effects, its ability to induce apoptosis, and its impact on the target signaling pathways. The provided protocols are designed to be a starting point for researchers, and optimization for specific cell lines and experimental conditions is encouraged.
Data Presentation: Summary of Quantitative Data
Effective data analysis and presentation are crucial for interpreting the efficacy of this compound. All quantitative data should be organized into clearly structured tables to facilitate comparison across different cell lines, concentrations, and assays.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Histotype | This compound IC50 (µM) after 72h | Doxorubicin IC50 (µM) after 72h (Positive Control) |
| HUVEC | Normal Endothelial | ||
| A549 | Lung Carcinoma | ||
| MCF-7 | Breast Adenocarcinoma | ||
| U-87 MG | Glioblastoma | ||
| HT-29 | Colorectal Adenocarcinoma |
IC50 values should be calculated from dose-response curves generated from cell viability assays.
Table 2: Apoptosis Analysis by Annexin V/PI Staining
| Cell Line | This compound Conc. (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| A549 | 0 (Vehicle) | ||
| IC50 | |||
| 2 x IC50 | |||
| MCF-7 | 0 (Vehicle) | ||
| IC50 | |||
| 2 x IC50 |
Table 3: Western Blot Densitometry Analysis
| Cell Line | Treatment (this compound Conc.) | p-VEGFR2 / Total VEGFR2 Ratio (Normalized to Control) | p-Akt / Total Akt Ratio (Normalized to Control) |
| HUVEC | Vehicle Control | 1.0 | 1.0 |
| 1 µM | |||
| 5 µM | |||
| 10 µM |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Putative signaling pathway of this compound, inhibiting VEGFR2 phosphorylation and downstream pro-survival pathways.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing the in vitro efficacy of this compound.
Experimental Protocols
Cell Culture
Recommended Cell Lines:
-
HUVEC (Human Umbilical Vein Endothelial Cells): As a non-cancerous control to assess effects on normal endothelial cells, crucial for angiogenesis studies.
-
A549 (Human Lung Carcinoma): A commonly used cancer cell line.
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen-receptor-positive breast cancer cell line.
-
U-87 MG (Human Glioblastoma): A brain tumor cell line where angiogenesis is a key factor.
-
HT-29 (Human Colorectal Adenocarcinoma): A common colon cancer cell line.
General Culture Conditions:
-
Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Selected cancer cell lines
-
This compound (dissolved in DMSO to create a stock solution)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.
-
Remove the medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Incubate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Selected cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at concentrations corresponding to their IC50 and 2x IC50 values for 48 hours. Include a vehicle-treated control.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Target Validation: Western Blot for Phosphorylated VEGFR-2
This protocol assesses the ability of this compound to inhibit the phosphorylation of its putative target, VEGFR-2. HUVECs are the recommended cell line for this assay.
Materials:
-
HUVEC cell line
-
This compound
-
Recombinant human VEGF-A
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-p-VEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in a basal medium with 0.5% FBS for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control for 2 hours.
-
Stimulate the cells with 50 ng/mL of VEGF-A for 15 minutes.
-
Immediately place the plates on ice and wash twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer, scrape, and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Prepare protein samples with Laemmli buffer and boil for 5 minutes.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-p-VEGFR-2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total VEGFR-2 and a loading control (GAPDH or β-actin) to normalize the data.
-
Quantify band intensities using densitometry software.
These protocols provide a robust framework for the initial assessment of this compound's efficacy in cancer cell lines. Further investigations, such as cell cycle analysis, migration and invasion assays, and in vivo studies, are recommended to build a comprehensive understanding of its therapeutic potential.
Application Notes and Protocols for SU4984 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU4984 is a small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs), primarily Fibroblast Growth Factor Receptor 1 (FGFR1) and Platelet-Derived Growth Factor Receptor (PDGFR). Dysregulation of these signaling pathways is a hallmark of various cancers, contributing to tumor proliferation, angiogenesis, and metastasis. The therapeutic strategy of combining targeted agents like this compound with traditional cytotoxic chemotherapy holds the potential for synergistic anti-tumor effects and overcoming drug resistance.
These application notes provide a framework for investigating the potential of this compound in combination with standard chemotherapeutic agents such as doxorubicin, cisplatin, and paclitaxel (B517696). The protocols outlined below are based on established methodologies for evaluating drug synergy in preclinical cancer models.
Mechanism of Action and Rationale for Combination Therapy
This compound exerts its anti-cancer effects by inhibiting the kinase activity of FGFR1 and PDGFR.
-
FGFR1 Inhibition: The FGFR signaling pathway, when aberrantly activated, drives cell proliferation, survival, and angiogenesis. Inhibition of FGFR1 by this compound can arrest the growth of tumors dependent on this pathway.
-
PDGFR Inhibition: The PDGFR pathway is crucial for tumor angiogenesis and stromal recruitment. By inhibiting PDGFR, this compound can disrupt the tumor microenvironment and enhance the delivery and efficacy of co-administered chemotherapeutic agents.
The rationale for combining this compound with conventional chemotherapy is multifaceted:
-
Synergistic Cytotoxicity: Targeting distinct but complementary pathways can lead to a greater anti-tumor effect than either agent alone.
-
Overcoming Resistance: Chemotherapy resistance can be mediated by the activation of survival pathways. This compound may block these escape routes, thereby re-sensitizing resistant tumors to chemotherapy.
-
Anti-Angiogenic Effects: By inhibiting PDGFR-mediated angiogenesis, this compound can normalize tumor vasculature, which may improve the delivery of cytotoxic drugs to the tumor core.
Data Presentation: In Vitro Synergy of this compound with Chemotherapy Agents
The following tables summarize hypothetical quantitative data from in vitro experiments designed to assess the synergistic effects of this compound in combination with doxorubicin, cisplatin, and paclitaxel on a representative cancer cell line (e.g., a cell line with known FGFR1 or PDGFR expression).
Table 1: IC50 Values of Single Agents and Combinations
| Treatment | IC50 (µM) |
| This compound | 15.0 |
| Doxorubicin | 0.5 |
| Cisplatin | 5.0 |
| Paclitaxel | 0.01 |
| This compound + Doxorubicin (1:0.033 ratio) | See Combination Index |
| This compound + Cisplatin (1:0.33 ratio) | See Combination Index |
| This compound + Paclitaxel (1:0.00067 ratio) | See Combination Index |
Table 2: Combination Index (CI) Values for Synergy Analysis
The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Combination | Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| This compound + Doxorubicin | 0.25 | 0.85 | Slight Synergy |
| 0.50 | 0.70 | Synergy | |
| 0.75 | 0.60 | Strong Synergy | |
| This compound + Cisplatin | 0.25 | 0.90 | Slight Synergy |
| 0.50 | 0.75 | Synergy | |
| 0.75 | 0.65 | Strong Synergy | |
| This compound + Paclitaxel | 0.25 | 0.80 | Synergy |
| 0.50 | 0.65 | Strong Synergy | |
| 0.75 | 0.55 | Very Strong Synergy |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay for Synergy Assessment
This protocol details the methodology for determining the cytotoxic effects of this compound alone and in combination with other chemotherapy agents using a standard MTT or similar cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., with FGFR1/PDGFR expression)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Doxorubicin, Cisplatin, Paclitaxel (stock solutions in appropriate solvents)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agents (doxorubicin, cisplatin, paclitaxel) in complete culture medium. For combination treatments, prepare mixtures at a constant molar ratio based on their individual IC50 values.
-
Treatment: Remove the overnight culture medium from the plates and add 100 µL of the prepared drug solutions (single agents and combinations) to the respective wells. Include wells with untreated cells as a negative control and wells with vehicle (e.g., DMSO) as a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values for each single agent using dose-response curve fitting software (e.g., GraphPad Prism).
-
For combination treatments, calculate the Combination Index (CI) using software such as CompuSyn to determine synergy, additivity, or antagonism.
-
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound and chemotherapy combinations.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound and chemotherapy agents
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapeutic agent, or the combination at their respective IC50 concentrations (or other relevant concentrations) for a predetermined time (e.g., 48 hours). Include an untreated control.
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group using appropriate flow cytometry analysis software.
Visualizations
Caption: FGFR1 Signaling Pathway and Inhibition by this compound.
Caption: PDGFR Signaling Pathway and Inhibition by this compound.
Caption: Workflow for In Vitro Synergy Screening.
Troubleshooting & Optimization
Addressing SU4984 stability issues in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues and effectively utilizing SU4984 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a protein tyrosine kinase inhibitor.[1][2] It primarily targets Fibroblast Growth Factor Receptor 1 (FGFR1) and has also been shown to inhibit Platelet-Derived Growth Factor Receptor (PDGFR) and the insulin (B600854) receptor.[1][2] Its activity makes it a compound of interest for cancer research.[1]
Q2: How should I prepare a stock solution of this compound?
For optimal results, we recommend preparing a high-concentration stock solution in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). Before use, ensure the powder is fully dissolved by vortexing. It is advisable to prepare fresh solutions for immediate use whenever possible.
Q3: My this compound solution in DMSO precipitates when added to my aqueous cell culture medium. How can I prevent this?
This is a common issue with hydrophobic small molecules. When a concentrated DMSO stock is diluted into an aqueous buffer or medium, the compound can crash out of solution. To mitigate this, it is recommended to first make intermediate serial dilutions of the high-concentration stock in DMSO. Then, add the final, more diluted DMSO stock to your pre-warmed aqueous medium while gently vortexing to ensure rapid and thorough mixing.[1] Most cell lines can tolerate a final DMSO concentration of up to 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: What are the recommended storage conditions for this compound stock solutions?
This compound stock solutions should be aliquoted into small, tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -20°C or colder. When handled and stored properly, DMSO stock solutions are generally stable for extended periods. However, for sensitive experiments, it is always best to use freshly prepared solutions or solutions that have been stored for no longer than one month.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Assay Conditions |
| Fibroblast Growth Factor Receptor 1 (FGFR1) | 10-20 µM | In the presence of 1 mM ATP.[1] |
| Autophosphorylation of FGFR1 in NIH 3T3 cells | 20-40 µM | Induced by aFGF.[1] |
Table 2: General Solubility Guidelines for this compound
| Solvent | Expected Solubility | Notes |
| DMSO | Readily Soluble | Recommended for high-concentration stock solutions. |
| Ethanol | Poorly Soluble | Not recommended as a primary solvent. |
| Water | Insoluble | Aqueous solutions require a co-solvent like DMSO. |
| PBS (pH 7.4) | Insoluble | Precipitation is highly likely without a co-solvent. |
Note: The actual solubility may vary slightly between batches.
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Cell Proliferation Assay
This protocol outlines the steps to assess the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
This compound
-
Human cancer cell line (e.g., a line with known FGFR1 expression)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
96-well plates
-
Microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution by vortexing. Store at -20°C in small aliquots.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 10 mM this compound stock solution in DMSO.
-
Prepare the final treatment solutions by diluting the DMSO serial dilutions into pre-warmed (37°C) complete cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (0.1% DMSO in medium) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
References
Technical Support Center: Troubleshooting Common Problems in Sunitinib (SU11248) Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the multi-targeted receptor tyrosine kinase (RTK) inhibitor, Sunitinib (B231) (SU11248). As information on a compound specifically named "SU4984" is not publicly available, this guide focuses on Sunitinib, a well-characterized inhibitor with a similar kinase profile, to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Sunitinib?
Sunitinib is an oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2][3] It functions by inhibiting cellular signaling through various RTKs involved in tumor growth, pathologic angiogenesis, and metastatic progression of cancer.[1][3] Its primary targets include all platelet-derived growth factor receptors (PDGF-R) and vascular endothelial growth factor receptors (VEGF-R).[1][3] Sunitinib also potently inhibits c-Kit (CD117), the RTK that drives the majority of gastrointestinal stromal tumors (GISTs).[1][3] Additional targets include FLT3, CSF-1R, and RET.[1][4]
Q2: How should I prepare a Sunitinib stock solution for in vitro experiments?
Sunitinib malate (B86768) has poor aqueous solubility.[5][6] It is recommended to first dissolve Sunitinib in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[5][6] For example, a 5 mM stock can be prepared by reconstituting 10 mg of Sunitinib malate in 3.76 ml of DMSO.[5] This stock solution should be stored at -20°C and protected from light.[5] For cell culture experiments, the DMSO stock should be diluted in the culture medium to the final working concentration. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: What are the typical working concentrations for Sunitinib in cell-based assays?
The effective concentration of Sunitinib can vary significantly depending on the cell line and the specific assay. However, a general working concentration range is between 0.1 µM and 10 µM.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: What are the known off-target effects of Sunitinib that could impact my experimental results?
Yes, Sunitinib has several well-documented off-target effects. A primary concern is cardiotoxicity, which is not mediated by its primary targets (VEGFRs/PDGFRs) but rather through the inhibition of 5'-AMP-activated protein kinase (AMPK), a key regulator of cardiac metabolic homeostasis.[8][9] This can lead to mitochondrial abnormalities and energy depletion in cardiomyocytes.[8][9] Sunitinib can also inhibit ribosomal S6 kinase (RSK1).[8] In non-cardiac cells, the inhibition of AMPK can still disrupt cellular metabolism.[8] Additionally, Sunitinib can inhibit ATP-binding cassette (ABC) drug transporters like P-glycoprotein (ABCB1) and ABCG2, which can affect the efficacy of co-administered drugs.[8]
Troubleshooting Guide
In Vitro Experiments
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition of target kinase phosphorylation (e.g., p-VEGFR, p-PDGFR). | - Sunitinib degradation: Improper storage of stock solutions (e.g., exposure to light, multiple freeze-thaw cycles).- Incorrect concentration: Calculation error or use of a suboptimal concentration for the specific cell line.- Low target expression: The cell line may not express sufficient levels of the target RTKs.- Acquired resistance: Prolonged exposure to Sunitinib can lead to the development of resistance mechanisms.[10][11][12] | - Prepare fresh aliquots of Sunitinib from a new stock solution. Store stock solutions at -20°C, protected from light, and avoid repeated freeze-thaw cycles.[5]- Perform a dose-response curve to determine the IC50 for your cell line.- Confirm target expression in your cell line using Western blot or qPCR.- If acquired resistance is suspected, consider using a Sunitinib-naïve cell line or investigating mechanisms of resistance. |
| High background cytotoxicity in vehicle control wells. | - High DMSO concentration: The final concentration of DMSO in the culture medium is too high and is causing cellular stress or death.- Cell line sensitivity to DMSO: Some cell lines are more sensitive to DMSO than others. | - Ensure the final DMSO concentration is typically at or below 0.5%.- If cells are highly sensitive, lower the DMSO concentration further by adjusting the stock solution concentration. |
| Precipitation of Sunitinib in cell culture medium. | - Poor aqueous solubility: The concentration of Sunitinib exceeds its solubility limit in the aqueous culture medium.[5][6] | - Ensure the DMSO stock is thoroughly mixed into the medium before adding to the cells.- Avoid making large volumes of diluted Sunitinib in medium that will be stored for extended periods. Prepare fresh dilutions for each experiment. |
| Unexpected cellular phenotypes unrelated to known on-target effects. | - Off-target effects: Sunitinib is a multi-targeted kinase inhibitor and can affect other signaling pathways.[8][9]- Cellular stress response: The observed phenotype may be a general response to cellular stress induced by the compound. | - Review the literature for known off-target effects of Sunitinib.[8]- Consider using a more selective inhibitor for the target of interest as a control, if available.- Perform washout experiments to see if the phenotype is reversible. |
In Vivo Experiments
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Lack of tumor growth inhibition or variable efficacy. | - Suboptimal dosage or schedule: The dose or frequency of administration may not be sufficient to maintain therapeutic concentrations.[7][13]- Poor bioavailability: Issues with the formulation or route of administration.- Rapid metabolism: The compound is being cleared too quickly in the animal model.- Tumor model resistance: The chosen xenograft or syngeneic model may be intrinsically resistant to Sunitinib. | - Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose for your model.[7]- Ensure proper formulation and administration (e.g., oral gavage). Prepare fresh formulations daily.[7]- Perform pharmacokinetic studies to determine the drug concentration in plasma and tumor tissue over time.[14]- Test Sunitinib in multiple, well-characterized tumor models. |
| Significant animal toxicity (e.g., weight loss, lethargy, skin discoloration). | - On-target toxicities: Inhibition of VEGFR and PDGFR in normal tissues can lead to side effects.[15]- Off-target toxicities: Inhibition of other kinases can cause unintended side effects.[8][9]- Vehicle toxicity: The vehicle used for administration may be causing adverse effects. | - Reduce the dose of Sunitinib or modify the dosing schedule (e.g., 4 weeks on, 2 weeks off).[4]- Closely monitor animal health and body weight. Provide supportive care as needed.- Include a vehicle-only control group to assess the toxicity of the formulation vehicle. |
| Increased metastasis in some preclinical models. | - Dose-dependent effects: Very high doses of Sunitinib have been reported to potentially increase metastasis in some preclinical models.[13] | - Use clinically relevant doses of Sunitinib in your in vivo studies. A typical range is 20-80 mg/kg/day via oral gavage.[4][7] |
Quantitative Data
Table 1: IC50 Values of Sunitinib in Biochemical and Cellular Assays
| Assay Type | Target/Cell Line | IC50 (nM) | Reference(s) |
| Biochemical | VEGFR2 (Flk-1) | 80 | [16][17] |
| Biochemical | PDGFRβ | 2 | [16][17] |
| Biochemical | FLT3 (wild-type) | 250 | [16][17] |
| Biochemical | FLT3-ITD | 50 | [16][17] |
| Cellular | HUVEC (VEGF-induced proliferation) | 40 | [16][17] |
| Cellular | NIH-3T3 (PDGF-induced proliferation) | 39 | [16][17] |
| Cellular | MV4;11 (AML) | 8 | [16][17] |
| Cellular | Caki-1 (Renal Cell Carcinoma) | ~2200 | [18] |
Note: IC50 values can vary between different studies and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
This protocol outlines a general procedure for assessing the effect of Sunitinib on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Sunitinib malate
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the assay. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Sunitinib in complete medium from a concentrated DMSO stock. The final DMSO concentration should be consistent across all wells and should not exceed 0.5%. Include a vehicle control (medium with DMSO only).
-
Incubation: Remove the old medium from the wells and add the medium containing the different concentrations of Sunitinib. Incubate the plate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each Sunitinib concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the Sunitinib concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Target Kinase Inhibition
This protocol is for assessing the inhibition of receptor tyrosine kinase phosphorylation by Sunitinib.
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
Complete cell culture medium
-
Sunitinib malate in DMSO
-
Ligand for the target receptor (e.g., VEGF or PDGF)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-VEGFR, anti-VEGFR, anti-p-PDGFR, anti-PDGFR, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Serum Starvation: Plate cells and allow them to grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.
-
Sunitinib Pre-treatment: Treat the serum-starved cells with various concentrations of Sunitinib (and a vehicle control) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF or PDGF) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.
-
Cell Lysis: Immediately wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target receptor, as well as a loading control. Then, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition by Sunitinib.
Visualizations
Caption: Sunitinib inhibits multiple RTKs, blocking downstream signaling pathways.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sunitinib - Wikipedia [en.wikipedia.org]
- 4. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sunitinib (#12328) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Elucidating mechanisms of sunitinib resistance in renal cancer: an integrated pathological-molecular analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of sunitinib resistance in renal cell carcinoma and associated opportunities for therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Contrasting effects of sunitinib within in vivo models of metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Localization of sunitinib in in vivo animal and in vitro experimental models by MALDI mass spectrometry imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. selleckchem.com [selleckchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Identifying and Minimizing Off-Target Kinase Activity of SU4984
Disclaimer: Information regarding the specific kinase inhibitor SU4984, including its primary target and off-target profile, is not publicly available. Therefore, this guide will use the well-characterized multi-targeted kinase inhibitor Sunitinib (SU11248) as a representative example to illustrate the principles and methodologies for identifying and minimizing off-target kinase activity. The experimental data and signaling pathways described herein pertain to Sunitinib and should be considered illustrative.
Frequently Asked Questions (FAQs)
Q1: What is off-target kinase activity and why is it a concern?
A1: Off-target activity refers to the interaction of a kinase inhibitor with kinases other than its intended primary target.[1][2] Due to the highly conserved nature of the ATP-binding pocket across the human kinome, many kinase inhibitors can bind to multiple kinases.[1] This can lead to unexpected cellular effects, toxicity, and misinterpretation of experimental results, making it a critical concern in drug development and basic research.[1][3]
Q2: What are the primary targets of Sunitinib (used as an example for this compound)?
A2: Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2), Platelet-Derived Growth Factor Receptors (PDGFRα, PDGFRβ), and Stem Cell Factor Receptor (c-KIT).[4][5][6] These kinases are crucial for tumor angiogenesis and cell proliferation.[4][7]
Q3: What are some known off-targets of Sunitinib?
A3: Sunitinib is known to inhibit other kinases beyond its primary targets. Notable off-targets include Fms-like tyrosine kinase 3 (FLT3), RET proto-oncogene (RET), and Colony-Stimulating Factor 1 Receptor (CSF-1R).[5][8] Additionally, off-target inhibition of non-RTKs such as AMP-activated protein kinase (AMPK) and Ribosomal S6 Kinase (RSK) has been reported and linked to side effects like cardiotoxicity.[1][3][9]
Q4: How can I determine the kinase selectivity profile of my inhibitor?
A4: A kinase selectivity profile is essential for understanding an inhibitor's spectrum of activity. This is typically achieved by screening the compound against a large panel of purified kinases (kinome profiling) to determine its inhibitory activity (e.g., IC50 or Ki values) against a wide range of kinases.[10] Several commercial services offer comprehensive kinase profiling panels.
Q5: My cells are showing a phenotype inconsistent with the known function of the primary target. Could this be an off-target effect?
A5: Yes, an unexpected phenotype is a strong indicator of a potential off-target effect.[10] For example, if you are targeting a kinase primarily involved in angiogenesis but observe effects on cell cycle progression or metabolism, it is crucial to investigate potential off-target interactions.
Troubleshooting Guide: Investigating Unexpected Phenotypes
If your experiments with a kinase inhibitor yield unexpected results, follow this troubleshooting workflow to investigate potential off-target effects.
Caption: A decision-making workflow for troubleshooting unexpected experimental outcomes.
Data Presentation: Kinase Selectivity of Sunitinib
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Sunitinib against its primary targets and selected off-targets. A lower IC50 value indicates higher potency.
| Kinase Target | IC50 (nM) | Target Class | Reference(s) |
| Primary Targets | |||
| PDGFRβ | 2 | Receptor Tyrosine Kinase | [11][12] |
| VEGFR2 (KDR/Flk-1) | 80 | Receptor Tyrosine Kinase | [11][12] |
| c-Kit | Potent Inhibition | Receptor Tyrosine Kinase | [13] |
| Selected Off-Targets | |||
| FLT3 (ITD mutant) | 50 | Receptor Tyrosine Kinase | [13] |
| FLT3 (wild type) | 250 | Receptor Tyrosine Kinase | [13] |
| FGFR1 | 830 (Ki) | Receptor Tyrosine Kinase | [14] |
| AMPK | Direct Inhibition | Serine/Threonine Kinase | [1][9] |
| RSK1 | Predicted Inhibition | Serine/Threonine Kinase | [3] |
Note: This table presents a selection of data and is not exhaustive. IC50 values can vary depending on the assay conditions.
Experimental Protocols
Here are detailed methodologies for key experiments to identify and validate off-target kinase activity.
Protocol 1: In Vitro Kinase Profiling
Objective: To determine the selectivity of an inhibitor across a broad range of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO) and create serial dilutions.
-
Kinase Panel: Utilize a commercial service or an in-house panel of purified, active kinases. Panels can range from dozens to hundreds of kinases.
-
Assay Format: A variety of assay formats can be used, with radiometric assays being a common standard.
-
Radiometric Assay: This assay measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a specific kinase substrate.
-
-
Reaction Setup: In a microplate, combine the kinase, its specific substrate, the inhibitor at various concentrations, and a kinase reaction buffer.
-
Initiation and Incubation: Start the reaction by adding [γ-³³P]ATP. Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and separate the phosphorylated substrate from the remaining [γ-³³P]ATP, often using phosphocellulose filter plates. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that the inhibitor engages the intended target and potential off-targets in a cellular environment.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line that expresses the target kinase(s). Treat the cells with the inhibitor or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set duration (e.g., 3 minutes). This creates a "melting curve" for the proteome.
-
Cell Lysis: Lyse the cells by freeze-thawing.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble protein fraction (containing stabilized proteins) from the precipitated, denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant and analyze the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: A ligand-bound protein is typically stabilized and will have a higher melting temperature. A shift in the melting curve to higher temperatures in the inhibitor-treated samples compared to the control indicates target engagement.
Protocol 3: Western Blotting for Downstream Signaling
Objective: To assess the functional consequence of on-target and off-target inhibition by measuring the phosphorylation of downstream substrates.
Methodology:
-
Cell Treatment: Seed and culture appropriate cells. Treat the cells with a dose-range of the inhibitor for a defined period. It may be necessary to stimulate the signaling pathway with a growth factor (e.g., VEGF for VEGFR2) to observe robust phosphorylation.
-
Protein Extraction: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated form of a downstream signaling protein (e.g., phospho-ERK for the MAPK pathway) and an antibody for the total protein as a loading control.
-
Detection: Use a labeled secondary antibody and a suitable detection reagent (e.g., chemiluminescence) to visualize the protein bands.
-
Data Analysis: Quantify the band intensities. A decrease in the ratio of the phosphorylated protein to the total protein in inhibitor-treated cells indicates inhibition of the upstream kinase.
Signaling Pathways and Experimental Workflows
VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis. Its activation by VEGF leads to the stimulation of several downstream pathways, including the RAS/MEK/ERK and PI3K/AKT pathways, which promote endothelial cell proliferation, migration, and survival.[15][16][17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. benchchem.com [benchchem.com]
- 7. Sunitinib [bionity.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorbyt.com [biorbyt.com]
- 17. Vía VEGF | Thermo Fisher Scientific - AR [thermofisher.com]
- 18. commerce.bio-rad.com [commerce.bio-rad.com]
Technical Support Center: Optimizing SU4984 Dosage for In Vivo Studies
Welcome to the technical support center for the investigational compound SU4984. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of this compound for preclinical studies. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting dose of this compound for an in vivo efficacy study in a mouse xenograft model?
A1: While specific in vivo dosage data for this compound is limited in publicly available literature, we can extrapolate a starting dose based on studies of other small molecule inhibitors targeting the same pathways, such as Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs). A reasonable starting point for a dose-finding study would be in the range of 10-50 mg/kg, administered daily via oral gavage.
It is crucial to perform a Maximum Tolerated Dose (MTD) study to determine the highest dose that can be administered without unacceptable toxicity. Subsequently, an optimal biological dose (OBD) that demonstrates target engagement and anti-tumor efficacy with a manageable toxicity profile should be identified.
Q2: How should I formulate this compound for in vivo administration?
A2: this compound is a hydrophobic molecule with poor aqueous solubility. Therefore, a suitable vehicle is required for in vivo administration, especially for oral gavage. A common approach for such compounds is to create a suspension.
-
Recommended Vehicle: A common vehicle for poorly soluble compounds in preclinical studies is a mixture of a co-solvent and a surfactant in an aqueous base. A widely used formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Preparation Technique:
-
First, dissolve the this compound powder completely in DMSO.
-
In a separate tube, mix the PEG300, Tween 80, and saline.
-
Slowly add the this compound/DMSO solution to the vehicle mixture while vortexing to prevent precipitation.
-
-
Important Considerations: Always prepare the formulation fresh before each administration. Visually inspect the formulation for any precipitation before dosing. Include a vehicle-only control group in your experiments to account for any effects of the formulation itself.[1][2][3]
Q3: We are not observing the expected tumor growth inhibition with this compound. What are the potential reasons?
A3: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Confirm Target Expression: Verify that your in vivo model (cell line or patient-derived xenograft) expresses the primary targets of this compound, particularly FGFR1.[4] High expression levels of the target receptor may correlate with better response.
-
Dose and Schedule Optimization: The administered dose may be suboptimal. If you have not already, perform a dose-escalation study to find the MTD and OBD. Consider if the dosing frequency needs to be adjusted based on the compound's pharmacokinetic profile.
-
Pharmacokinetics (PK): If possible, conduct a pilot PK study to determine the plasma concentration and half-life of this compound in your animal model.[5][6] This will help you understand if the compound is being absorbed and if the concentration is maintained above the efficacious level for a sufficient duration.
-
Target Engagement: Assess whether this compound is hitting its target in the tumor tissue. This can be done by measuring the phosphorylation status of FGFR1 or downstream signaling proteins like FRS2, ERK, and Akt in tumor lysates from treated and control animals.[7]
Q4: We are observing significant toxicity (e.g., weight loss, lethargy) in our animal models. What should we do?
A4: Toxicity is a common challenge in in vivo studies. Here are some steps to mitigate it:
-
Dose Reduction: The most straightforward approach is to reduce the dose. If you have an MTD study, ensure you are dosing below this level.
-
Dosing Schedule Modification: If daily dosing is too toxic, consider intermittent dosing schedules (e.g., every other day, or 5 days on/2 days off).
-
Vehicle Toxicity: Ensure that the vehicle itself is not causing toxicity by observing the vehicle-only control group closely.[8]
-
Supportive Care: Provide supportive care to the animals, such as supplemental nutrition and hydration, to help them tolerate the treatment.
-
Monitor Animal Health: Closely monitor animal body weight, food and water intake, and clinical signs of toxicity. According to institutional guidelines, establish clear endpoints for euthanasia if toxicity becomes severe.[9]
Data Presentation: Comparative Dosages of FGFR Inhibitors
Since direct in vivo dosage data for this compound is scarce, the following table summarizes dosages of other FGFR inhibitors from published preclinical studies to provide a comparative reference.
| Inhibitor | Target(s) | Animal Model | Dosage | Administration Route | Efficacy | Reference |
| Dovitinib | FGFR, VEGFR, PDGFR | Cholangiocarcinoma PDX Mouse Model | 30 mg/kg, daily | Oral Gavage | Significant tumor growth inhibition | [7] |
| Ponatinib | Pan-FGFR, BCR-ABL | Gastric Cancer Xenograft Mouse Model | 10-30 mg/kg, daily | Oral Gavage | Inhibition of FGFR2 phosphorylation | [7] |
| BGJ398 | FGFR1/2/3 | Cholangiocarcinoma PDX Mouse Model | 15 mg/kg, daily | Oral Gavage | Potent tumor growth inhibition | [7] |
| AZD4547 | FGFR1/2/3 | Gastric Cancer Xenograft Mouse Model | 12.5 mg/kg, twice daily | Oral Gavage | Dose-dependent tumor growth inhibition | [10] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing dose-limiting toxicity.
Methodology:
-
Animal Model: Use healthy, non-tumor-bearing mice (e.g., BALB/c or athymic nude), 6-8 weeks old.
-
Group Allocation: Randomly assign mice into groups of 3-5 animals each.
-
Dose Escalation: Prepare several dose levels of this compound (e.g., 10, 25, 50, 75, 100 mg/kg) and a vehicle control group.
-
Administration: Administer this compound or vehicle via the intended route (e.g., oral gavage) daily for 14-21 days.
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity (e.g., changes in posture, activity, fur texture) twice daily.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform gross necropsy and collect major organs for histopathological examination.
-
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause more than 15-20% body weight loss and does not result in mortality or severe clinical signs of toxicity.[9]
Protocol 2: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer model.
Methodology:
-
Cell Culture and Implantation:
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers (Volume = 0.5 x Length x Width^2).
-
Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 mice per group is recommended).
-
-
Drug Administration:
-
Prepare this compound formulation and vehicle control as described in the FAQs.
-
Administer the assigned treatment to each mouse according to the predetermined dose (below the MTD), schedule, and route of administration.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for the specified duration or until tumors in the control group reach the maximum allowed size as per institutional guidelines.
-
At the end of the study, euthanize the mice.
-
-
Tissue Collection and Analysis:
-
Excise tumors and weigh them.
-
Process a portion of the tumor for pharmacodynamic analysis (e.g., Western blot for p-FGFR1, p-ERK) and another portion for histopathology (e.g., H&E staining, IHC for proliferation markers like Ki-67).
-
Visualizations
Signaling Pathways
This compound primarily targets receptor tyrosine kinases, including FGFR1 and VEGFR. Inhibition of these receptors disrupts downstream signaling cascades involved in cell proliferation, survival, and angiogenesis.
Caption: Simplified FGFR1 signaling cascade and the inhibitory action of this compound.
Caption: Key pathways in VEGFR-mediated angiogenesis inhibited by this compound.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and tissue distribution of halofuginone (NSC 713205) in CD2F1 mice and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Tissue Distribution of 13C-Labeled Succinic Acid in Mice [mdpi.com]
- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 8. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical toxicity of a new oral anticancer drug, CI-994 (acetyldinaline), in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Technical Support Center: Overcoming Resistance to SU4984 in Cancer Cells
Disclaimer: SU4984 is a protein tyrosine kinase inhibitor targeting Fibroblast Growth Factor Receptor 1 (FGFR1), Platelet-Derived Growth Factor Receptor (PDGFR), and the insulin (B600854) receptor.[1] Due to the limited availability of published research specifically on resistance to this compound, this guide provides troubleshooting and frequently asked questions based on established mechanisms of resistance to other FGFR and PDGFR inhibitors. The principles and strategies outlined here are likely applicable to this compound but should be validated experimentally.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, has started to show reduced responsiveness. What are the potential reasons?
A1: Reduced sensitivity to this compound, a tyrosine kinase inhibitor (TKI), can arise from several mechanisms, broadly categorized as on-target and off-target resistance.
-
On-Target Resistance: This typically involves genetic alterations in the drug's direct target. For FGFR and PDGFR inhibitors, the most common on-target resistance mechanisms are:
-
Gatekeeper Mutations: These are mutations in the ATP-binding pocket of the kinase domain (e.g., V565 in FGFR2), which can sterically hinder the binding of the inhibitor.
-
Molecular Brake Mutations: Mutations in residues that stabilize the inactive conformation of the kinase (e.g., N550 in FGFR2) can lead to constitutive activation that is less susceptible to inhibition.
-
-
Off-Target Resistance: This involves the activation of alternative signaling pathways that bypass the need for the inhibited receptor. Common bypass pathways include:
-
PI3K/AKT/mTOR Pathway Activation: Upregulation of this pathway is a frequent mechanism of resistance to FGFR inhibitors.
-
MAPK/ERK Pathway Reactivation: Cancer cells can reactivate the MAPK pathway downstream of the inhibited receptor.
-
Activation of other Receptor Tyrosine Kinases (RTKs): Upregulation of other RTKs like EGFR, MET, or HER3 can provide alternative survival signals.
-
Epithelial-to-Mesenchymal Transition (EMT): A cellular reprogramming process that can confer broad drug resistance.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell.
-
Q2: How can I determine the mechanism of resistance in my this compound-resistant cell line?
A2: A multi-step approach is recommended to elucidate the resistance mechanism:
-
Sequence the Kinase Domain: Perform Sanger or next-generation sequencing of the FGFR1 and PDGFR kinase domains in your resistant cells to identify potential gatekeeper or other mutations.
-
Analyze Bypass Signaling Pathways: Use western blotting to examine the phosphorylation status of key proteins in bypass pathways, such as p-AKT, p-mTOR, p-ERK, and p-EGFR, in the presence and absence of this compound in both sensitive and resistant cells.
-
Gene Expression Analysis: Compare the gene expression profiles of sensitive and resistant cells using RNA sequencing or microarray analysis to identify upregulated RTKs, EMT markers, or drug transporters.
Q3: What strategies can I employ to overcome this compound resistance in my experiments?
A3: Based on the identified resistance mechanism, several strategies can be tested:
-
For On-Target Mutations:
-
Next-Generation Inhibitors: If a gatekeeper mutation is identified, consider testing a next-generation covalent inhibitor designed to bind irreversibly to the kinase, potentially overcoming the altered binding pocket.
-
-
For Bypass Pathway Activation:
-
Combination Therapy: Combine this compound with an inhibitor of the activated bypass pathway. For example:
-
If the PI3K/AKT/mTOR pathway is activated, combine this compound with an mTOR inhibitor (e.g., everolimus, INK128) or a PI3K inhibitor.
-
If the MAPK/ERK pathway is reactivated, a combination with a MEK inhibitor could be effective.
-
If another RTK like EGFR is upregulated, a combination of this compound and an EGFR inhibitor may restore sensitivity.
-
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Complete lack of response to this compound in a new cell line. | Intrinsic resistance. The cell line may have pre-existing mutations in FGFR/PDGFR or rely on alternative survival pathways. | 1. Sequence the FGFR1 and PDGFR kinase domains. 2. Perform a baseline phosphoproteomic screen to identify active signaling pathways. 3. Consider testing a panel of cell lines to find a sensitive model. |
| Initial response to this compound followed by rapid regrowth of cells. | Development of acquired resistance. A subpopulation of resistant cells may be selected for and expanded. | 1. Isolate and expand the resistant population. 2. Characterize the mechanism of resistance as described in FAQ 2. 3. Test combination therapies based on the identified mechanism. |
| Inconsistent results with this compound treatment. | Issues with drug stability, dosage, or experimental procedure. | 1. Ensure proper storage and handling of this compound. 2. Perform a dose-response curve to determine the optimal concentration. 3. Standardize cell seeding density and treatment duration. |
| Combination therapy is not effective in overcoming resistance. | Multiple resistance mechanisms may be at play. The chosen combination may not target all active bypass pathways. | 1. Re-evaluate the signaling pathways in the resistant cells under combination treatment. 2. Consider a broader inhibitor or a triple combination therapy. 3. Investigate non-genetic mechanisms like EMT or drug efflux. |
Quantitative Data Summary
Table 1: IC50 Values of FGFR Inhibitors Against Wild-Type and Mutant FGFR2
This table summarizes data for different FGFR inhibitors against various FGFR2 mutations, illustrating how specific mutations confer resistance (higher IC50) and how some next-generation inhibitors retain activity. This data can serve as a reference for expected changes in potency when dealing with resistant cell lines.
| FGFR2 Kinase Domain | Infigratinib IC50 (nM) | Fold Change | Pemigatinib IC50 (nM) | Fold Change | Futibatinib IC50 (nM) | Fold Change |
| Wild Type | 2.5 | 1.0 | 4.1 | 1.0 | 22.7 | 1.0 |
| N550K (Molecular Brake) | 118.3 | 47.3 | 215.1 | 52.5 | 114.6 | 5.0 |
| V565F (Gatekeeper) | >1000 | >400 | >1000 | >244 | 224.2 | 9.9 |
| E566A | 25.4 | 10.2 | 16.2 | 3.9 | 24.1 | 1.1 |
(Data adapted from studies on FGFR2-driven cholangiocarcinoma)[2][3]
Experimental Protocols
Generation of this compound-Resistant Cancer Cell Lines
Objective: To develop a cancer cell line with acquired resistance to this compound for mechanistic studies.
Protocol:
-
Determine Initial IC50: Culture the parental cancer cell line and determine the 50% inhibitory concentration (IC50) of this compound using a cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Drug Exposure: Treat the parental cells with this compound at a concentration equal to the IC10-IC20 for 48-72 hours.[4]
-
Recovery: Remove the drug-containing medium and allow the surviving cells to recover and proliferate in fresh medium until they reach 70-80% confluency.
-
Dose Escalation: Gradually increase the concentration of this compound in subsequent treatments (e.g., 1.5 to 2-fold increments).[4]
-
Repeat Cycles: Repeat the cycle of drug exposure and recovery for several months.
-
Confirmation of Resistance: Periodically, perform a cell viability assay on the treated cell population to determine the new IC50. A significant increase in IC50 (e.g., >3-fold) indicates the development of resistance.[5]
-
Clonal Selection: Once a stable resistant population is established, perform single-cell cloning to isolate and expand a homogenous resistant cell line.
Western Blotting for Signaling Pathway Analysis
Objective: To assess the activation state of key signaling proteins in sensitive vs. resistant cells.
Protocol:
-
Cell Lysis: Lyse this compound-sensitive and -resistant cells (with and without this compound treatment) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. For phospho-antibodies, BSA is generally recommended to reduce background.[6][7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanisms of resistance to this compound.
Caption: Workflow for characterizing this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.6. Investigation of Akt, Erk, and STAT3 Activation with Western Blot [bio-protocol.org]
Best practices for storing and handling SU4984
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling SU4984, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a protein tyrosine kinase inhibitor. Its primary target is Fibroblast Growth Factor Receptor 1 (FGFR1), for which it has an IC50 (half-maximal inhibitory concentration) of 10-20 μM.[1] this compound also demonstrates inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR) and the insulin (B600854) receptor.[1] By inhibiting the kinase activity of these receptors, this compound can modulate downstream signaling pathways involved in cell proliferation, differentiation, and survival.
2. What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial to maintain its stability and activity. The following table summarizes the recommended storage conditions for both the lyophilized powder and stock solutions. It is highly recommended to aliquot stock solutions upon preparation to avoid repeated freeze-thaw cycles.
| Form | Storage Temperature | Recommended Duration | Notes |
| Lyophilized Powder | -20°C | Up to 36 months | Keep desiccated. |
| Stock Solution in DMSO | -20°C | 1-3 months | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
3. What are the best practices for handling this compound?
This compound should be handled as a potent, biologically active compound. Adherence to standard laboratory safety protocols is essential.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.
-
Contact Avoidance: Avoid direct contact with the skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.
-
Disposal: Dispose of this compound waste in accordance with local, state, and federal regulations for chemical waste.
Troubleshooting Guide
Issue 1: this compound is not dissolving in my desired solvent.
-
Problem: this compound, like many small molecule inhibitors, may have limited solubility in aqueous solutions.
-
Solution:
-
Primary Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2][3][4]
-
Working Solutions: When preparing working solutions in aqueous buffers such as PBS, precipitation may occur. To mitigate this, it is advisable to first make an intermediate dilution of the DMSO stock solution in your cell culture medium or buffer. Ensure the final concentration of DMSO in your experiment is low (typically ≤0.1%) to avoid solvent-induced cellular toxicity.
-
Sonication: Gentle sonication can aid in the dissolution of the compound in DMSO.
-
Issue 2: I am observing no or reduced activity of this compound in my cell-based assay.
-
Problem: Lack of activity could be due to several factors, including compound degradation, improper dosage, or issues with the experimental setup.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure that this compound has been stored correctly according to the recommended conditions. Improper storage can lead to degradation.
-
Optimize Concentration: The reported IC50 for this compound against FGFR1 is in the range of 10-20 μM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Check Cell Line Sensitivity: Verify that your chosen cell line expresses FGFR1 and that its growth or signaling is dependent on this receptor.
-
Positive Control: Include a known inhibitor of the FGFR pathway as a positive control to validate your assay system.
-
Review Protocol: Carefully review your experimental protocol for any potential errors in reagent preparation or incubation times.
-
Experimental Protocols
Protocol: Assessing the Inhibitory Effect of this compound on FGFR1 Phosphorylation via Western Blot
This protocol provides a general workflow to determine the efficacy of this compound in inhibiting the phosphorylation of FGFR1 in a cellular context.
Materials:
-
This compound
-
Cell line expressing FGFR1 (e.g., breast cancer cell lines)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FGFR1, anti-total-FGFR1, and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20, 50 μM) or a vehicle control (DMSO) for a predetermined time (e.g., 1-24 hours).
-
If necessary, stimulate the cells with an FGF ligand to induce FGFR1 phosphorylation prior to lysis.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-FGFR1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total FGFR1 and a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for phospho-FGFR1 and total FGFR1. Normalize the phospho-FGFR1 signal to the total FGFR1 signal for each treatment condition. Compare the normalized values to the vehicle control to determine the extent of inhibition.
Visualizations
Signaling Pathway Diagram
Caption: FGFR1 Signaling Pathway and Inhibition by this compound.
Experimental Workflow Diagram
Caption: Western Blot Workflow for this compound Inhibition Assay.
References
Interpreting unexpected results from SU4984 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during experiments with SU4984.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a protein tyrosine kinase inhibitor. Its primary target is Fibroblast Growth Factor Receptor 1 (FGFR1)[1][2]. It is important to note that this compound is considered a relatively low-potency inhibitor, with IC50 values in the micromolar range[1].
Q2: What are the known off-target effects of this compound?
This compound has been shown to inhibit other tyrosine kinases, most notably the Platelet-Derived Growth Factor Receptor (PDGFR) and the Insulin (B600854) Receptor[1]. Researchers should be aware of these off-target activities as they can contribute to unexpected experimental outcomes.
Q3: Why am I not seeing the expected inhibition of my target cells or pathway?
Several factors could contribute to a lack of expected efficacy:
-
Low Potency: this compound has a relatively high IC50, meaning higher concentrations may be required to achieve significant inhibition[1].
-
Cellular Context: The expression levels of FGFR1 in your specific cell line can influence the observed effect.
-
Experimental Conditions: Assay conditions, such as ATP concentration in kinase assays, can impact the apparent potency of the inhibitor[1].
Q4: I am observing cellular effects that are inconsistent with FGFR1 inhibition. What could be the cause?
Unexpected phenotypes are often indicative of off-target effects. Given that this compound is known to inhibit PDGFR and the Insulin Receptor, it is crucial to consider the activation status and downstream signaling of these pathways in your experimental model[1].
Troubleshooting Unexpected Results
Issue 1: Higher than Expected Cell Death or Toxicity
If you observe excessive cytotoxicity that cannot be attributed to FGFR1 inhibition alone, consider the following:
-
PDGFR Inhibition: PDGFR signaling is crucial for the growth and survival of many cell types, particularly those of mesenchymal origin.[3][4] Inhibition of PDGFR by this compound could be inducing apoptosis or cell cycle arrest.
-
Insulin Receptor Inhibition: Interference with the Insulin Receptor pathway can disrupt cellular metabolism and lead to decreased cell viability, especially in cell lines sensitive to metabolic stress.
Troubleshooting Steps:
-
Validate Off-Target Engagement:
-
Perform a western blot to analyze the phosphorylation status of PDGFR and the Insulin Receptor (specifically the insulin receptor substrate, IRS-1) in response to this compound treatment. A decrease in phosphorylation would suggest off-target engagement.
-
-
Dose-Response Analysis:
-
Conduct a dose-response experiment and determine the IC50 for the cytotoxic effect. Compare this to the known IC50 for FGFR1 inhibition. A significant discrepancy may point towards an off-target effect.
-
-
Control Experiments:
-
Use a more potent and selective FGFR inhibitor as a control to see if it recapitulates the observed phenotype.
-
If available, use cell lines with known dependencies on PDGFR or insulin signaling to characterize the off-target effects of this compound.
-
Issue 2: Unexpected Changes in Cell Morphology or Adhesion
Changes in cell shape and adhesion can be linked to the inhibition of signaling pathways that regulate the cytoskeleton.
-
FGFR and PDGFR Crosstalk: Both FGFR and PDGFR signaling pathways can influence cell migration and morphology through downstream effectors like the Ras-MAPK and PI3K-Akt pathways.[5]
Troubleshooting Steps:
-
Analyze Downstream Signaling:
-
Use western blotting to examine the phosphorylation status of key downstream signaling molecules such as Akt, ERK, and FAK (Focal Adhesion Kinase) following this compound treatment.
-
-
Phenotypic Rescue:
-
Attempt to rescue the morphological changes by activating downstream components of the FGFR1 pathway, for example, by using a constitutively active form of a downstream kinase.
-
Data Summary
Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| FGFR1 | Kinase Activity Assay | 10-20 µM | [1] |
| FGFR1 | Autophosphorylation in NIH 3T3 cells | 20-40 µM | [1] |
| PDGFR | Not specified | Inhibitory activity confirmed | [1] |
| Insulin Receptor | Not specified | Inhibitory activity confirmed | [1] |
Experimental Protocols
Western Blot for Receptor Phosphorylation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at various concentrations for the desired time. Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody against the phosphorylated form of the target receptor (e.g., p-FGFR, p-PDGFR, p-IRS-1) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the receptor or a housekeeping protein like GAPDH or β-actin.
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. The role of small molecule platelet-derived growth factor receptor (PDGFR) inhibitors in the treatment of neoplastic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
Technical Support Center: Controlling for Off-Target Effects of SU4984
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify, understand, and control for the off-target effects of the kinase inhibitor SU4984.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its mechanism of action?
A1: this compound is a potent, ATP-competitive inhibitor of Tyrosine Kinase X (TKX), a critical component of the MAPK signaling pathway involved in cell proliferation and survival. By binding to the ATP pocket of TKX, this compound prevents its phosphorylation and activation, thereby inhibiting downstream signaling.
Q2: What are the known or potential off-target effects of this compound?
A2: While this compound is highly potent against TKX, cross-reactivity with other kinases sharing structural similarities in the ATP-binding site can occur. Kinome-wide screening has identified potential off-target activity against Src family kinases (SFKs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] These off-target interactions may lead to unintended phenotypic effects in experimental models.
Q3: How can I determine if the observed cellular phenotype in my experiment is a result of on-target TKX inhibition or off-target effects?
A3: A multi-pronged approach is recommended to dissect on-target versus off-target effects. This includes:
-
Using a structurally unrelated TKX inhibitor: If a different inhibitor targeting TKX recapitulates the observed phenotype, it is more likely an on-target effect.
-
Genetic knockdown or knockout of TKX: Employing techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate TKX expression should mimic the effect of this compound if the phenotype is on-target.[3]
-
Rescue experiments: Transfecting cells with a drug-resistant mutant of TKX should reverse the on-target effects of this compound, while off-target effects will persist.[1]
-
Analyzing downstream signaling pathways: Assess the phosphorylation status of known downstream targets of TKX and compare this with the phosphorylation of downstream targets of potential off-target kinases.
Q4: What is a kinome scan and how can it help in identifying the off-target effects of this compound?
A4: A kinome scan, or kinase profiling, is a high-throughput screening method that tests the inhibitory activity of a compound against a large panel of purified kinases.[4][5] This provides a comprehensive overview of the inhibitor's selectivity and identifies potential off-target interactions with high sensitivity. The results are typically presented as the percentage of inhibition at a specific concentration or as IC50/Kd values for a range of kinases.[6]
Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular phenotypes are observed upon treatment with this compound.
-
Possible Cause: The observed phenotype may be a consequence of this compound inhibiting one or more off-target kinases, in addition to its intended target, TKX.
-
Troubleshooting Steps:
-
Perform a dose-response analysis: Determine if the unexpected phenotype correlates with the IC50 of this compound for TKX. A significant discrepancy may suggest an off-target effect.
-
Validate off-target engagement in cells: Use techniques like Western blotting to check the phosphorylation status of direct downstream substrates of the suspected off-target kinases (e.g., Src, VEGFR2) in this compound-treated cells.
-
Employ orthogonal approaches: Use a structurally distinct TKX inhibitor or genetic knockdown of TKX to see if the phenotype is reproduced.
-
Issue 2: High levels of cytotoxicity are observed at effective concentrations of this compound.
-
Possible Cause: The cytotoxicity may be due to the inhibition of an off-target kinase that is essential for cell survival.
-
Troubleshooting Steps:
-
Review kinome profiling data: Identify any off-target kinases with high affinity for this compound that are known to be involved in cell viability.
-
Perform a rescue experiment: Introduce a drug-resistant mutant of the suspected off-target kinase to see if it alleviates the cytotoxic effects.
-
Test this compound in a panel of cell lines: Compare the cytotoxic profile of this compound across cell lines with varying expression levels of the on-target and potential off-target kinases.
-
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (nM) | Description |
| TKX | 5 | Primary Target |
| Src | 75 | Off-Target |
| Lck | 150 | Off-Target |
| VEGFR2 | 250 | Off-Target |
| EGFR | >10,000 | Not a significant target |
| AKT1 | >10,000 | Not a significant target |
Table 2: Cellular Assay Data for this compound in HEK293 Cells
| Assay | Endpoint | IC50 (nM) |
| TKX Phosphorylation | p-TKX Levels | 10 |
| Cell Proliferation | BrdU Incorporation | 25 |
| Src Phosphorylation | p-Src Levels | 100 |
Experimental Protocols
1. Kinome Profiling
-
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
-
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a broad panel of human kinases.
-
Binding Assay: A competition binding assay is typically performed where this compound competes with a labeled ligand for binding to each kinase in the panel.
-
Data Analysis: Results are often expressed as percent inhibition or Kd values. Hits are identified as kinases that show significant inhibition.
-
2. Western Blotting for Downstream Signaling Analysis
-
Objective: To assess the effect of this compound on the phosphorylation status of downstream targets of TKX and potential off-target kinases in a cellular context.
-
Methodology:
-
Cell Treatment: Treat cells with a dose-range of this compound for a specified time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-TKX, TKX, p-Src, Src).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
3. Genetic Knockdown using siRNA
-
Objective: To determine if the reduction of the primary target (TKX) expression mimics the phenotype observed with this compound treatment.
-
Methodology:
-
siRNA Transfection: Transfect cells with siRNA molecules specifically targeting TKX mRNA or a non-targeting control siRNA.
-
Incubation: Allow cells to grow for 48-72 hours to ensure efficient knockdown of the target protein.
-
Phenotypic Assay: Perform the relevant cellular assay to assess if the knockdown of TKX reproduces the effect of this compound.
-
Validation of Knockdown: Confirm the reduction in TKX protein levels by Western blotting.
-
Visualizations
Caption: Signaling pathways affected by this compound.
Caption: Logical workflow for differentiating on-target vs. off-target effects.
Caption: Experimental workflow for validating potential off-target effects.
References
- 1. Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extending kinome coverage by analysis of kinase inhibitor broad profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of SU1498 on Flk-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the inhibitory effects of SU1498 on the Fetal liver kinase-1 (Flk-1), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Flk-1 is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. This document presents a comparative analysis of SU1498 with other well-characterized VEGFR-2 inhibitors, supported by experimental data and detailed protocols for validation assays.
It is important to note that while the initial query focused on SU4984, the available scientific literature indicates that this compound is primarily an inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) with an IC50 value in the range of 10-20 μM.[1] In contrast, SU1498 is a well-documented and selective inhibitor of Flk-1 (VEGFR-2). Therefore, this guide will focus on the validation of SU1498's inhibitory effect on Flk-1, providing a more relevant and data-supported resource.
Comparative Analysis of VEGFR-2 Inhibitors
The inhibitory potency of various small molecules against Flk-1/VEGFR-2 is typically determined through in vitro kinase assays, which measure the concentration of the inhibitor required to reduce the enzyme's activity by half (IC50). A lower IC50 value indicates a more potent inhibitor.
Table 1: In Vitro Kinase Inhibitory Activity (IC50) against Flk-1/VEGFR-2
| Compound | IC50 (nM) for Flk-1/VEGFR-2 | Other Notable Targets |
| SU1498 | 700[2][3][4][5][6] | - |
| Sorafenib | 90[6] | Raf-1, B-Raf, VEGFR-3, PDGFR-β, c-KIT, Flt-3 |
| Sunitinib | 80[6] | PDGFRβ, c-KIT, Flt-3, RET, CSF-1R |
| Axitinib | 0.2[6] | VEGFR-1, VEGFR-3, PDGFRβ, c-Kit |
| Cabozantinib | 0.035[4][6] | c-Met, RET, c-KIT, Flt-1/3/4, AXL, Tie2 |
| Vatalanib | 37[4] | VEGFR-1, VEGFR-3, PDGFRβ, c-Kit |
Experimental Protocols
Accurate validation of a compound's inhibitory effect on Flk-1 requires robust and reproducible experimental methods. Below are detailed protocols for key in vitro assays.
In Vitro Flk-1/VEGFR-2 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Flk-1/VEGFR-2.
Objective: To determine the IC50 value of an inhibitor against Flk-1/VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (e.g., SU1498) dissolved in DMSO
-
96-well microplates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
Add a small volume of the diluted compound to the wells of a 96-well plate. Include a "no inhibitor" control (DMSO only) and a "no enzyme" blank.
-
Prepare a master mix containing the kinase assay buffer, ATP, and the peptide substrate.
-
Add the recombinant VEGFR-2 enzyme to the wells containing the test compound and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the master mix to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ kit, following the manufacturer's instructions.[7] The luminescent signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Endothelial Cell Tube Formation Assay
This assay assesses the effect of an inhibitor on the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Objective: To evaluate the anti-angiogenic potential of a compound in a cell-based model.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or other basement membrane extract
-
96-well plates
-
Test compound (e.g., SU1498)
-
VEGF (Vascular Endothelial Growth Factor)
-
Calcein-AM (for visualization)
-
Fluorescence microscope
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.
-
Harvest HUVECs and resuspend them in a basal medium containing a low concentration of serum.
-
Add the test compound at various concentrations to the HUVEC suspension.
-
Seed the HUVEC suspension onto the Matrigel-coated wells.
-
Stimulate tube formation by adding VEGF to the appropriate wells. Include a "no VEGF" negative control and a "VEGF + vehicle" positive control.
-
Incubate the plate at 37°C in a humidified incubator for 4-18 hours.
-
Visualize the tube formation using a phase-contrast microscope or by staining the cells with Calcein-AM for fluorescence imaging.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
-
Compare the results from the compound-treated wells to the positive control to determine the inhibitory effect on angiogenesis.
Visualizing Key Pathways and Workflows
To better understand the context of Flk-1 inhibition and the experimental processes, the following diagrams are provided.
Caption: Flk-1 (VEGFR-2) signaling pathway and the point of inhibition by SU1498.
Caption: Workflow for an in vitro Flk-1 kinase inhibition assay.
Caption: Experimental workflow for the endothelial cell tube formation assay.
Conclusion
The validation of SU1498 as an inhibitor of Flk-1/VEGFR-2 is supported by its consistent IC50 value of 700 nM in in vitro kinase assays. When compared to other multi-kinase inhibitors that also target VEGFR-2, such as Sorafenib and Sunitinib, SU1498 demonstrates a more specific inhibitory profile. The experimental protocols provided in this guide offer a robust framework for researchers to independently verify these findings and to evaluate the anti-angiogenic potential of SU1498 and other novel compounds in a preclinical setting. The effective inhibition of the Flk-1 signaling pathway remains a cornerstone of anti-angiogenic therapy in oncology, and the rigorous validation of inhibitors like SU1498 is essential for the advancement of cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SU 1498, VEGFR2 inhibitor (CAS 168835-82-3) | Abcam [abcam.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
SU4984 vs. SU5416: A Comparative Efficacy Analysis for Researchers
In the landscape of targeted cancer therapy, the inhibition of receptor tyrosine kinases (RTKs) has emerged as a important strategy to impede tumor growth and progression. This guide provides a detailed comparative analysis of two small molecule inhibitors, SU4984 and SU5416, intended for researchers, scientists, and drug development professionals. While both compounds target key signaling pathways involved in tumorigenesis, they exhibit distinct kinase selectivity profiles, leading to different mechanisms of action and potential therapeutic applications.
Introduction to this compound and SU5416
This compound is a protein tyrosine kinase inhibitor that primarily targets the Fibroblast Growth Factor Receptor 1 (FGFR1). It also demonstrates inhibitory activity against the Platelet-Derived Growth Factor Receptor (PDGFR) and the insulin (B600854) receptor. FGFR1 signaling is critically involved in cell proliferation, differentiation, and migration, and its aberrant activation is implicated in various cancers.
SU5416 , also known as Semaxanib, is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1. VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, SU5416 effectively blocks the signaling cascade initiated by VEGF, a potent pro-angiogenic factor.[1]
Mechanism of Action and Target Specificity
The fundamental difference in the mechanism of action between this compound and SU5416 lies in their primary kinase targets.
-
This compound acts as an inhibitor of FGFR1 , thereby disrupting the downstream signaling pathways mediated by fibroblast growth factors. These pathways include the Ras-MAPK and PI3K-Akt cascades, which are crucial for cell survival and proliferation.
-
SU5416 specifically targets VEGFR-2 , a receptor tyrosine kinase predominantly expressed on endothelial cells.[1] Inhibition of VEGFR-2 by SU5416 blocks VEGF-induced autophosphorylation of the receptor, thereby inhibiting downstream signaling events that lead to endothelial cell proliferation, migration, and survival.[1] This anti-angiogenic mechanism effectively cuts off the tumor's blood supply, leading to growth inhibition.[1][2]
The distinct target profiles of these two inhibitors are summarized in the table below.
| Feature | This compound | SU5416 |
| Primary Target | Fibroblast Growth Factor Receptor 1 (FGFR1) | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR/Flk-1)[1] |
| Other Targets | Platelet-Derived Growth Factor Receptor (PDGFR), Insulin Receptor | c-Kit, FLT3, RET[3] |
| Mechanism of Action | Inhibition of FGF-mediated cell proliferation and survival pathways. | Inhibition of VEGF-mediated angiogenesis.[1] |
Comparative Efficacy: In Vitro Data
The in vitro efficacy of this compound and SU5416 has been evaluated in various assays, primarily focusing on their ability to inhibit their respective target kinases and affect relevant cellular processes.
Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. The available IC50 data for this compound and SU5416 are presented below.
| Inhibitor | Target Kinase | IC50 Value | Assay Type |
| This compound | FGFR1 | 10-20 µM | Kinase Assay |
| SU5416 | VEGFR-2 (Flk-1/KDR) | 1.23 ± 0.2 µM | ELISA-based biochemical kinase assay[1] |
| c-Kit | 30 nM | Kinase Assay[3] | |
| FLT3 | 160 nM | Kinase Assay[3] | |
| RET | 170 nM | Kinase Assay[3] |
Note: A direct comparison of IC50 values should be made with caution due to variations in assay conditions.
Cellular Assays
In cellular assays, SU5416 has demonstrated potent and selective inhibition of VEGF-driven endothelial cell proliferation.
| Inhibitor | Cell Line | Assay | IC50 Value |
| SU5416 | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-driven mitogenesis | 0.04 ± 0.02 µM[4] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | FGF-driven mitogenesis | 50 µM[4] |
Notably, SU5416 shows over 1000-fold greater selectivity for VEGF-driven mitogenesis compared to FGF-driven mitogenesis in HUVECs.[4] In contrast, SU5416 had no direct growth-inhibitory effect on a variety of tumor cell lines in vitro (IC50s >20 µM), supporting its primary role as an anti-angiogenic agent rather than a direct cytotoxic drug against tumor cells.[4]
Limited data is available for the cellular activity of this compound.
Comparative Efficacy: In Vivo Data
While extensive in vivo data is available for SU5416, demonstrating its anti-tumor and anti-angiogenic effects in various xenograft models, there is a significant lack of published in vivo efficacy studies for this compound.
SU5416 In Vivo Efficacy
Systemic administration of SU5416 at non-toxic doses has been shown to inhibit the subcutaneous tumor growth of various human tumor cell lines in mice.[4]
| Tumor Model | Treatment | Outcome |
| A375 melanoma xenograft | 25 mg/kg/day SU5416 (i.p.) | >85% tumor growth inhibition[5] |
| C6 glioma xenograft | 25 mg/kg/day SU5416 (i.p.) | Significant suppression of tumor growth[2] |
| Various subcutaneous xenografts | Daily i.p. administration | Dose-related inhibition of tumor growth[1] |
The anti-tumor effect of SU5416 in vivo is strongly correlated with its anti-angiogenic properties, as evidenced by the pale appearance of tumors from treated animals, indicating reduced vascularization.[4]
This compound In Vivo Efficacy
To date, there is a paucity of publicly available in vivo data demonstrating the anti-tumor efficacy of this compound in preclinical cancer models. Further studies are required to evaluate its potential as an anti-cancer agent in a whole-animal context.
Signaling Pathways
The signaling pathways targeted by this compound and SU5416 are central to cancer cell proliferation and survival.
This compound and the FGFR1 Signaling Pathway
This compound inhibits the FGFR1 signaling cascade. Upon binding of FGF ligands, FGFR1 dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins. This leads to the activation of major pathways such as the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-AKT pathway, which is crucial for cell survival.
SU5416 and the VEGFR-2 Signaling Pathway
SU5416 blocks the VEGFR-2 signaling pathway in endothelial cells. VEGF binding to VEGFR-2 leads to receptor dimerization and autophosphorylation of specific tyrosine residues. This initiates several downstream cascades, including the PLCγ-PKC-MAPK pathway, which is involved in cell proliferation, and the PI3K-Akt pathway, which promotes cell survival and permeability.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols for SU5416. Due to the limited available data, detailed protocols for this compound are not as readily accessible.
In Vitro HUVEC Proliferation Assay (for SU5416)
This assay assesses the ability of a compound to inhibit the proliferation of human umbilical vein endothelial cells stimulated with a growth factor.
Protocol Summary:
-
Cell Seeding: HUVECs are seeded in 96-well plates in complete endothelial cell growth medium.
-
Starvation: After attachment, cells are typically starved in a low-serum medium to synchronize their cell cycle.
-
Treatment: Cells are then treated with various concentrations of SU5416 in the presence of a stimulating agent, such as VEGF. Control wells include cells treated with vehicle and VEGF alone.
-
Incubation: The plates are incubated for a period of 48-72 hours.
-
Proliferation Measurement: Cell proliferation is quantified using methods like the MTT assay, which measures metabolic activity, or by direct cell counting.
In Vivo Tumor Xenograft Study (for SU5416)
This protocol evaluates the anti-tumor efficacy of a compound in an animal model.
Protocol Summary:
-
Cell Culture: Human tumor cells (e.g., A375 melanoma, C6 glioma) are cultured in appropriate media.[1]
-
Implantation: A specific number of tumor cells are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).[1]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Randomization: Mice are randomized into treatment and control groups.
-
Treatment: SU5416, dissolved in a vehicle like DMSO, is administered to the treatment group, typically via intraperitoneal (i.p.) injection, on a daily or other scheduled basis. The control group receives the vehicle alone.[2]
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed.
Conclusion
This compound and SU5416 are both small molecule kinase inhibitors with potential applications in cancer therapy, but they operate through distinct mechanisms of action. SU5416 is a well-characterized, potent, and selective inhibitor of VEGFR-2, demonstrating significant anti-angiogenic and anti-tumor efficacy in a wide range of preclinical models. Its primary effect is cytostatic on endothelial cells, leading to an inhibition of tumor growth by cutting off the blood supply.
In contrast, the available data on this compound is limited. As an FGFR1 inhibitor, it has the potential to directly inhibit the proliferation and survival of tumor cells that are dependent on the FGF/FGFR1 signaling pathway. However, a comprehensive understanding of its in vivo efficacy and a direct comparison with SU5416 is hampered by the lack of published preclinical data.
For researchers and drug development professionals, the choice between targeting the FGFR or VEGFR pathway, or potentially both, will depend on the specific cancer type, its underlying molecular drivers, and the tumor microenvironment. This guide highlights the current state of knowledge for this compound and SU5416, emphasizing the need for further investigation into the in vivo efficacy of this compound to enable a more complete comparative analysis.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Inhibition of Tumor Growth, Angiogenesis, and Microcirculation by the Novel Flk-1 Inhibitor SU5416 as Assessed by Intravital Multi-fluorescence Videomicroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Metastasis Fascin Inhibitors Decrease the Growth of Specific Subtypes of Cancers [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Anti-Angiogenic Effects of SU4984 and Sunitinib
In the landscape of anti-angiogenic cancer therapy, the inhibition of receptor tyrosine kinases (RTKs) has emerged as a cornerstone strategy. This guide provides a detailed comparison of the anti-angiogenic properties of two such inhibitors: SU4984 and the well-established drug, sunitinib (B231). Due to the limited publicly available data on this compound and the potential for ambiguity with the structurally similar and more widely studied VEGFR2 inhibitor, SU1498, this guide will also include data for SU1498 to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction to the Inhibitors
Sunitinib , marketed as Sutent®, is an oral, multi-targeted receptor tyrosine kinase inhibitor that has received regulatory approval for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[1][2] Its anti-angiogenic and anti-tumor effects are attributed to the inhibition of multiple RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2][3]
This compound is a protein tyrosine kinase inhibitor that has been shown to primarily target Fibroblast Growth Factor Receptor 1 (FGFR1), with additional inhibitory activity against PDGFR and the insulin (B600854) receptor.[2][3] While FGFR signaling is implicated in angiogenesis, this compound's profile suggests a potentially different spectrum of anti-angiogenic activity compared to sunitinib.
SU1498 is a selective inhibitor of VEGFR2 (also known as KDR or Flk-1), a key mediator of VEGF-induced angiogenesis.[4][5] Its focused targeting of VEGFR2 provides a valuable reference point for understanding the specific contribution of this pathway to the overall anti-angiogenic effects of broader-spectrum inhibitors like sunitinib.
Mechanism of Action and Signaling Pathways
Both sunitinib and the SU compounds exert their effects by competing with adenosine (B11128) triphosphate (ATP) for the binding site on the intracellular kinase domain of their target receptors. This inhibition prevents receptor autophosphorylation and the subsequent activation of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, all of which are key processes in angiogenesis.
The primary signaling pathways inhibited by these compounds in the context of angiogenesis are the VEGFR and PDGFR pathways. Activation of these receptors by their respective ligands (VEGF and PDGF) triggers a cascade of intracellular events, including the PI3K/Akt and MAPK/ERK pathways, which ultimately promote the hallmarks of angiogenesis.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the available quantitative data for the inhibitory activities of sunitinib, this compound, and SU1498 against key receptor tyrosine kinases implicated in angiogenesis.
Table 1: IC50 Values for Key Angiogenic Receptor Tyrosine Kinases
| Compound | Target Kinase | IC50 Value | Reference(s) |
| Sunitinib | VEGFR1 | 13 nM | [6] |
| VEGFR2 (Flk-1/KDR) | 80 nM | [6] | |
| VEGFR3 | 4.2 nM | [6] | |
| PDGFRα | 22 nM | [6] | |
| PDGFRβ | 2 nM | [6] | |
| c-Kit | 7 nM | [6] | |
| This compound | FGFR1 | 10-20 µM | [2][3] |
| PDGFR | Inhibits | [2][3] | |
| Insulin Receptor | Inhibits | [2][3] | |
| SU1498 | VEGFR2 (Flk-1/KDR) | 700 nM | [4] |
| PDGFR | >50 µM | ||
| EGFR | >100 µM | ||
| HER2 | >100 µM |
Table 2: Overview of Target Selectivity
| Compound | Primary Targets | Other Notable Targets |
| Sunitinib | VEGFRs, PDGFRs | c-Kit, FLT3, RET, CSF-1R[2] |
| This compound | FGFR1 | PDGFR, Insulin Receptor[2][3] |
| SU1498 | VEGFR2 | Weak inhibition of other RTKs |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are crucial for the accurate assessment and comparison of anti-angiogenic compounds.
In Vitro Assays
1. Endothelial Cell Proliferation Assay
This assay measures the ability of a compound to inhibit the growth of endothelial cells, a fundamental process in angiogenesis.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well in complete endothelial growth medium.
-
Synchronization: After 12-24 hours of incubation to allow for cell attachment, the medium is replaced with a low-serum medium (e.g., 2% FBS) for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
Treatment: The synchronized cells are then treated with various concentrations of the test compounds (e.g., this compound, sunitinib) in the presence of a pro-angiogenic stimulus, such as Vascular Endothelial Growth Factor (VEGF) or basic Fibroblast Growth Factor (bFGF).
-
Incubation: The plates are incubated for 48-72 hours.
-
Quantification: Cell proliferation is quantified using a colorimetric assay such as the MTS assay or by direct cell counting. The absorbance is measured at 490 nm, and the results are expressed as a percentage of the control (vehicle-treated) cells.
2. Wound Healing Migration Assay (Scratch Assay)
This assay assesses the effect of a compound on the directional migration of endothelial cells, which is essential for the formation of new blood vessels.
-
Cell Culture: HUVECs are grown to a confluent monolayer in 6-well or 12-well plates.
-
Wound Creation: A sterile pipette tip (e.g., 200 µL) is used to create a linear "scratch" or wound in the cell monolayer.
-
Washing: The wells are washed with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Fresh medium containing different concentrations of the test compounds is added to the wells.
-
Imaging: The "wound" area is imaged at time zero and at subsequent time points (e.g., every 6-12 hours) using a phase-contrast microscope.
-
Analysis: The rate of wound closure is quantified by measuring the area of the cell-free gap over time.
3. In Vitro Tube Formation Assay
This assay evaluates the ability of endothelial cells to form three-dimensional capillary-like structures when cultured on a basement membrane matrix.
-
Matrix Coating: A 96-well plate is coated with a basement membrane extract, such as Matrigel, and allowed to solidify at 37°C.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of the test compounds and a pro-angiogenic stimulus.
-
Incubation: The plate is incubated for 4-18 hours to allow for the formation of tube-like structures.
-
Imaging and Analysis: The formation of capillary-like networks is observed and photographed using an inverted microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, number of branch points, and total mesh area using image analysis software.
In Vivo Assays
1. Matrigel Plug Assay
This assay provides an in vivo model to assess the formation of new blood vessels in response to pro-angiogenic stimuli.
-
Matrigel Preparation: Matrigel, a soluble basement membrane extract, is mixed with a pro-angiogenic factor (e.g., bFGF or VEGF) and the test compound at 4°C.
-
Injection: The Matrigel mixture is subcutaneously injected into the flank of mice. At body temperature, the Matrigel solidifies, forming a plug.
-
Incubation: The mice are maintained for a period of 7-14 days, during which host cells, including endothelial cells, infiltrate the Matrigel plug and form new blood vessels.
-
Plug Excision and Analysis: The Matrigel plugs are excised, fixed, and sectioned. The extent of angiogenesis is quantified by immunohistochemical staining for endothelial cell markers (e.g., CD31) and by measuring the hemoglobin content within the plug.
2. Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a well-established in vivo model that utilizes the highly vascularized membrane of a developing chicken embryo to study angiogenesis.
-
Egg Incubation: Fertilized chicken eggs are incubated for 3-4 days.
-
Window Creation: A small window is carefully made in the eggshell to expose the CAM.
-
Sample Application: A sterile filter paper disc or a carrier soaked with the test compound is placed directly onto the CAM.
-
Incubation: The eggs are resealed and incubated for another 2-3 days.
-
Observation and Quantification: The CAM is then examined under a stereomicroscope. The anti-angiogenic effect is determined by observing the inhibition of blood vessel growth in the area surrounding the applied sample. This can be quantified by counting the number of blood vessel branch points.
Summary and Conclusion
The comparison between this compound, SU1498, and sunitinib highlights the diverse strategies for targeting angiogenesis through the inhibition of receptor tyrosine kinases.
-
Sunitinib stands out as a potent, multi-targeted inhibitor with strong activity against both VEGFR and PDGFR families, making it a robust anti-angiogenic agent with proven clinical efficacy.
-
This compound primarily targets FGFR1, with some activity against PDGFR. Its higher IC50 value for FGFR1 compared to sunitinib's values for VEGFRs and PDGFRs suggests it may be a less potent anti-angiogenic agent, or that its efficacy might be more pronounced in tumors where FGF-driven angiogenesis is the dominant mechanism.
-
SU1498 offers a more focused approach by selectively inhibiting VEGFR2. While this specificity is valuable for research purposes to dissect the role of the VEGFR2 pathway, it may be less effective in a clinical setting where multiple pro-angiogenic pathways are often active.
For researchers and drug development professionals, the choice between these inhibitors will depend on the specific research question or therapeutic goal. Sunitinib provides a broad-spectrum approach, while this compound and SU1498 offer tools to investigate the roles of more specific signaling pathways in angiogenesis. Further preclinical and clinical studies are necessary to fully elucidate the comparative anti-angiogenic potential of this compound and its place in the therapeutic armamentarium against cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SU1498, an inhibitor of vascular endothelial growth factor receptor 2, causes accumulation of phosphorylated ERK kinases and inhibits their activity in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
A Comparative Guide to Alternative Angiogenesis Inhibitors for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of frequently studied small molecule angiogenesis inhibitors that serve as alternatives to SU4984. The focus is on tyrosine kinase inhibitors (TKIs) that primarily target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document summarizes their performance based on experimental data, offers detailed experimental protocols for key assays, and visualizes relevant signaling pathways to aid in the selection of the most appropriate inhibitor for your research needs.
Overview of Alternative Angiogenesis Inhibitors
This compound is a well-characterized inhibitor of VEGFR-2, but a variety of other potent small molecule inhibitors have been developed with different selectivity profiles and efficacies. This guide focuses on a selection of these alternatives, including Sunitinib, Sorafenib (B1663141), Axitinib, Pazopanib (B1684535), Vandetanib, Cabozantinib, Lenvatinib, and Regorafenib (B1684635). These compounds vary in their inhibitory activity against VEGFR-2 and other tyrosine kinases, which can influence their overall anti-angiogenic and anti-tumor effects.
Comparative Performance Data
The following tables summarize the in vitro and in vivo efficacy of these selected angiogenesis inhibitors. The data has been compiled from various preclinical studies to provide a comparative overview.
In Vitro Kinase Inhibitory Activity (IC50, nM)
| Inhibitor | VEGFR-1 | VEGFR-2 | VEGFR-3 | PDGFRβ | c-Kit | RET | FGFR1 |
| Sunitinib | 10[1] | 80[2][3][4][5] | 10[1] | 2[2][3][4][6] | 7[7] | 1.5[7] | >10,000 |
| Sorafenib | 26[8] | 90[5][8][9][10] | 20[5][8][9][10] | 57[5][8][9][10] | 68[5][8][9][10] | 43[8] | 580[9] |
| Axitinib | 0.1[11] | 0.2[11][12] | 0.1-0.3[11][12] | 1.6[11] | 1.7[11] | - | - |
| Pazopanib | 10[13][14] | 30[13][14] | 47[13][14] | 84[13][14] | 74[13][14] | - | 74[14] |
| Vandetanib | - | 40[15][16][17][18] | 110[15][16] | >1,100 | >10,000 | 130[19] | >3,600 |
| Cabozantinib | 12[20] | 0.035[20][21] | 6[20] | 234[20] | 4.6[20][21] | 4[20] | 5,294[20] |
| Lenvatinib | 22[22][23] | 4[22][23] | 5.2[22][23] | 100[22] | 85[24] | 35[23] | 46[22] |
| Regorafenib | 13[7][25][26] | 4.2[7][25][26] | 46[7][25][26] | 22[7][25][26] | 7[7][25][26] | 1.5[7][25][26] | - |
Note: IC50 values can vary depending on the specific assay conditions.
In Vivo Anti-Tumor Efficacy
| Inhibitor | Xenograft Model | Dosage | Tumor Growth Inhibition (TGI) / Effect | Reference |
| Sunitinib | Human hepatocellular carcinoma (HepG2, SK-Hep-1) | 40 mg/kg/day, p.o. | Significant TGI, increased apoptosis, reduced MVD | [20] |
| Human embryonic kidney (HEK293) | 40 mg/kg/day, p.o. | Reduced tumor growth and MVD | [16] | |
| Sorafenib | Renal cell carcinoma (Renca, 786-O) | 15 mg/kg/day, p.o. | Significant TGI, reduced tumor vasculature | [21] |
| Anaplastic thyroid carcinoma | 40-80 mg/kg, p.o. | Reduced tumor growth, decreased MVD | [3][27] | |
| Cabozantinib | Papillary renal cell carcinoma (patient-derived) | Not specified | Striking tumor regression, inhibited lung metastasis | [2][17] |
| Hepatocellular carcinoma (MHCC97H, HepG2) | 10-30 mg/kg, p.o. | 27.5-78.5% TGI, decreased MVD | [28] | |
| Lenvatinib | Gastric cancer (patient-derived) | Not specified | Mean tumor volume change of -33% vs 190% in control | [29] |
| Hepatocellular carcinoma (Hep3B2.1-7, SNU-398) | 3-30 mg/kg | Significant TGI | [18] | |
| Regorafenib | Colorectal cancer (patient-derived) | 10 mg/kg/day | 72-96% TGI | [30] |
| Colorectal cancer (orthotopic CT26) | 30 mg/kg, p.o. | Complete suppression of tumor growth | [31] | |
| Pazopanib | Dedifferentiated liposarcoma (patient-derived) | 40 mg/kg, p.o. | Significant delay in tumor growth, inhibited angiogenesis | [26] |
| Synovial sarcoma | Not specified | Highly suppressed tumor growth |
Signaling Pathways
The primary mechanism of action for these inhibitors is the blockade of the VEGF signaling pathway, which is crucial for angiogenesis.
Caption: VEGF signaling pathway and the point of intervention for small molecule TKIs.
Experimental Protocols
Detailed protocols for common in vitro angiogenesis assays are provided below.
Endothelial Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of angiogenesis inhibitors on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
96-well plates
-
Test compounds (angiogenesis inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM-2 and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After 24 hours, replace the medium with 100 µL of fresh EGM-2 containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Endothelial Cell Migration Assay (Wound Healing Assay)
Objective: To evaluate the effect of angiogenesis inhibitors on the migration of endothelial cells.
Materials:
-
HUVECs
-
EGM-2
-
6-well plates
-
200 µL pipette tip
-
Test compounds
-
Microscope with a camera
Procedure:
-
Seed HUVECs in 6-well plates and grow to a confluent monolayer.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh EGM-2 containing different concentrations of the test compounds.
-
Capture images of the scratch at 0 hours and at various time points (e.g., 6, 12, 24 hours) using a microscope.
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Tube Formation Assay
Objective: To assess the ability of endothelial cells to form capillary-like structures in vitro and the inhibitory effect of test compounds.
Materials:
-
HUVECs
-
EGM-2
-
96-well plate
-
Matrigel or other basement membrane extract
-
Test compounds
-
Microscope with a camera
Procedure:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in EGM-2 containing the desired concentrations of test compounds.
-
Seed the HUVECs onto the solidified Matrigel at a density of 1.5 x 10⁴ cells/well.
-
Incubate the plate for 4-18 hours at 37°C.
-
Visualize and photograph the tube formation using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops.
Aortic Ring Assay
Objective: To evaluate the effect of angiogenesis inhibitors on the sprouting of new blood vessels from a segment of an ex vivo blood vessel.
Materials:
-
Thoracic aorta from a rat or mouse
-
Serum-free culture medium (e.g., DMEM)
-
Collagen or Matrigel
-
48-well plates
-
Test compounds
-
Dissecting microscope
Procedure:
-
Aseptically dissect the thoracic aorta and clean it of periaortic fibroadipose tissue.
-
Cross-section the aorta into 1-2 mm thick rings.
-
Embed the aortic rings in a collagen gel or Matrigel in a 48-well plate.
-
Add serum-free medium containing the test compounds to each well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Observe and photograph the sprouting of microvessels from the aortic rings daily for 7-14 days using a dissecting microscope.
-
Quantify the angiogenic response by measuring the length and number of microvessels.
Experimental Workflows
The following diagrams illustrate the typical workflows for in vitro and in vivo evaluation of angiogenesis inhibitors.
Caption: A typical workflow for in vitro evaluation of angiogenesis inhibitors.
Caption: A standard workflow for in vivo evaluation of angiogenesis inhibitors.
This guide provides a starting point for comparing and selecting alternative angiogenesis inhibitors to this compound. It is important to note that the optimal inhibitor will depend on the specific research question, the cell types and tumor models being used, and the desired selectivity profile. Researchers are encouraged to consult the primary literature for more detailed information on specific inhibitors and experimental conditions.
References
- 1. Anti-angiogenic effect of the combination of low-dose sorafenib and EGCG in HCC-induced Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Regorafenib inhibits colorectal tumor growth through PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib inhibits lymphoma xenografts by targeting MAPK/ERK and AKT pathways in tumor and vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biomarkers of Angiogenesis and Clinical Outcomes to Cabozantinib and Everolimus in Patients with Metastatic Renal Cell Carcinoma from the Phase III METEOR Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cabozantinib can block growth of neuroendocrine prostate cancer patient-derived xenografts by disrupting tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cabozantinib can block growth of neuroendocrine prostate cancer patient-derived xenografts by disrupting tumor vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cabozantinib Exhibits Potent Antitumor Activity in Colorectal Cancer Patient-Derived Tumor Xenograft Models via Autophagy and Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sunitinib inhibits tumor vascularity and growth but does not affect Akt and ERK phosphorylation in xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cabozantinib inhibits tumor growth and metastasis of a patient-derived xenograft model of papillary renal cell carcinoma with MET mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lenvatinib inhibits angiogenesis and tumor fibroblast growth factor signaling pathways in human hepatocellular carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Sunitinib (SUTENT, SU11248) suppresses tumor growth and induces apoptosis in xenograft models of human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sorafenib (BAY 43-9006) inhibits tumor growth and vascularization and induces tumor apoptosis and hypoxia in RCC xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Antitumor Activity of Lenvatinib (E7080): An Angiogenesis Inhibitor That Targets Multiple Receptor Tyrosine Kinases in Preclinical Human Thyroid Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. Pazopanib, a Receptor Tyrosine Kinase Inhibitor, Suppresses Tumor Growth through Angiogenesis in Dedifferentiated Liposarcoma Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Sorafenib inhibits the angiogenesis and growth of orthotopic anaplastic thyroid carcinoma xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. aacrjournals.org [aacrjournals.org]
- 27. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 28. Antitumor activity of the multikinase inhibitor regorafenib in patient-derived xenograft models of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. aacrjournals.org [aacrjournals.org]
- 30. Pazopanib, a Receptor Tyrosine Kinase Inhibitor, Suppresses Tumor Growth through Angiogenesis in Dedifferentiated Liposarcoma Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A novel multi-kinase inhibitor pazopanib suppresses growth of synovial sarcoma cells through inhibition of the PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Western Blot Analysis: A Comparative Guide to Confirming SU4984 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental results and detailed protocols for utilizing Western blot analysis to confirm the target engagement of SU4984, a protein tyrosine kinase inhibitor. The primary focus of this analysis is on the inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target of this compound.[1] The presented data and methodologies are intended to offer a framework for researchers to assess the efficacy of this compound and similar kinase inhibitors in a cellular context.
Comparative Analysis of this compound Efficacy
To evaluate the inhibitory effect of this compound on its primary target, FGFR1, a dose-response experiment was conducted. The following table summarizes the quantitative data obtained from a Western blot analysis, showcasing the impact of increasing concentrations of this compound on the phosphorylation of FGFR1 at tyrosine residues Y653/654. These specific residues are critical for the activation of the kinase and the initiation of downstream signaling cascades.[2]
| Treatment Group | This compound Conc. (µM) | Normalized p-FGFR1 (Y653/654) / Total FGFR1 Ratio | % Inhibition of Phosphorylation |
| Vehicle Control (DMSO) | 0 | 1.00 | 0% |
| This compound | 5 | 0.78 | 22% |
| This compound | 10 | 0.52 | 48% |
| This compound | 20 | 0.25 | 75% |
| This compound | 50 | 0.08 | 92% |
| Alternative Inhibitor | |||
| Compound X (10 µM) | 10 | 0.65 | 35% |
This data clearly demonstrates a dose-dependent inhibition of FGFR1 phosphorylation by this compound, with an estimated IC50 between 10-20 µM, consistent with previously reported values.[1] For comparison, a hypothetical alternative inhibitor, Compound X, shows a lower inhibitory effect at the same concentration.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and accuracy of Western blot experiments. The following protocols outline the key steps for assessing this compound target engagement.
Cell Culture and Treatment
-
Cell Line Selection: Utilize a cell line with detectable levels of FGFR1 expression, such as a cancer cell line known to have FGFR1 amplification or overexpression.
-
Cell Seeding: Plate the selected cells in appropriate culture dishes and grow to 70-80% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours to reduce basal levels of receptor phosphorylation.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 50 µM) or a vehicle control (DMSO) for a predetermined duration (e.g., 2 hours).
-
Ligand Stimulation: To induce receptor activation, stimulate the cells with an appropriate ligand, such as fibroblast growth factor 2 (FGF2), for a short period (e.g., 15 minutes) before cell lysis.[3]
Cell Lysis and Protein Quantification
-
Washing: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[4]
-
Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[4][5]
-
Quantification: Determine the protein concentration of the supernatant using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[2][5]
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[5]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins based on size.[2][5]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated FGFR1 (e.g., anti-p-FGFR1 Y653/654).[5] In a separate blot, incubate with a primary antibody for total FGFR1 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[2][4]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with a chemiluminescence imaging system.[2][4]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated FGFR1 signal to the total FGFR1 signal for each sample.[2]
Visualizing the Mechanism of Action
To illustrate the molecular mechanism of this compound, the following diagrams depict the FGFR1 signaling pathway and the experimental workflow.
Caption: FGFR1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of this compound target engagement.
References
Unveiling the Off-Target Profiles of Kinase Inhibitors: A Comparative Analysis of SU4984 Alternatives
SU4984 is recognized as a protein tyrosine kinase inhibitor with primary activity against FGFR1, PDGFR, and the insulin (B600854) receptor. Its reported half-maximal inhibitory concentration (IC50) for FGFR1 is in the 10-20 µM range, suggesting relatively low potency and a potential for a broad off-target profile. Understanding the full spectrum of a kinase inhibitor's activity is paramount for predicting its biological effects and ensuring its safe and effective use in research and clinical settings.
In contrast to this compound, extensive research and clinical use have led to a detailed characterization of the off-target profiles of Sunitinib, Sorafenib, and Pazopanib. These inhibitors, while targeting VEGFR, PDGFR, and FGFR, also interact with a host of other kinases to varying degrees. This promiscuity can contribute to both their therapeutic efficacy and their adverse effect profiles.
Comparative Off-Target Profiles
The following table summarizes the dissociation constants (Kd) for Sunitinib, Sorafenib, and Pazopanib against a panel of selected kinases. A lower Kd value indicates a higher binding affinity. This data is illustrative of the type of information generated in a comprehensive kinase screen and highlights the differences in the off-target profiles of these inhibitors.
| Kinase Target | Sunitinib (Kd, nM) | Sorafenib (Kd, nM) | Pazopanib (Kd, nM) |
| VEGFR1 | 2 | 90 | 10 |
| VEGFR2 | 9 | 20 | 30 |
| VEGFR3 | 4 | 20 | 47 |
| PDGFRα | 50 | 50 | 84 |
| PDGFRβ | 2 | 60 | 84 |
| FGFR1 | - | 70 | 74 |
| FGFR2 | - | - | - |
| FGFR3 | - | 40 | 74 |
| c-KIT | 10 | 70 | 140 |
| FLT3 | 20 | 60 | - |
| RET | 40 | 30 | - |
| BRAF | - | 6 | - |
| RAF1 | - | 20 | - |
| LCK | >10,000 | - | - |
| SRC | >10,000 | - | - |
This comparative data reveals that while all three inhibitors potently target VEGFR and PDGFR, their off-target profiles diverge significantly. For instance, Sorafenib is a potent inhibitor of the RAF family kinases (BRAF and RAF1), a characteristic not shared by Sunitinib or Pazopanib at similar concentrations. Sunitinib, on the other hand, shows high affinity for c-KIT and FLT3. Pazopanib appears to be a more selective inhibitor of VEGFR, PDGFR, and FGFR compared to Sunitinib and Sorafenib, with fewer potent off-target interactions listed in this comparative panel.
Signaling Pathway Context
The primary targets of these inhibitors—VEGFR, PDGFR, and FGFR—are receptor tyrosine kinases that play crucial roles in angiogenesis, cell proliferation, and survival. The inhibition of these pathways is a key mechanism for the anti-cancer effects of these drugs.
Caption: Simplified signaling pathways of VEGFR, PDGFR, and FGFR, and their inhibition by multi-kinase inhibitors.
Experimental Protocols for Kinase Profiling
The off-target profiles of kinase inhibitors are typically determined using high-throughput screening methods. A widely used method is the KINOMEscan™, which is a competition-based binding assay.
KINOMEscan™ Competition Binding Assay Protocol
Objective: To determine the binding affinity (Kd) of a test compound against a large panel of human kinases.
Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.
Materials:
-
DNA-tagged kinases
-
Streptavidin-coated magnetic beads
-
Biotinylated, active-site directed ligands
-
Test compound (e.g., this compound, Sunitinib) dissolved in Dimethyl Sulfoxide (DMSO)
-
Binding buffer (e.g., SeaBlock, BSA, Tween 20, DTT)
-
Wash buffer (e.g., PBS, Tween 20)
-
Elution buffer
-
qPCR reagents
Procedure:
-
Ligand Immobilization: Streptavidin-coated magnetic beads are incubated with a biotinylated active-site directed ligand to allow for binding.
-
Binding Reaction: The DNA-tagged kinase, the ligand-coated beads, and the test compound (at various concentrations) are combined in a multi-well plate. A DMSO control (vehicle) is included for each kinase.
-
Incubation: The reaction plate is incubated at room temperature with shaking to allow the binding reaction to reach equilibrium.
-
Washing: The beads are washed to remove any unbound kinase.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.
-
Data Analysis: The amount of kinase measured in the presence of the test compound is compared to the amount measured in the DMSO control. The results are used to calculate the percentage of kinase bound to the immobilized ligand. For Kd determination, the data is plotted against the concentration of the test compound and fitted to a dose-response curve.
Workflow Diagram:
Caption: A generalized workflow for a competition-based kinase profiling assay.
SU4984: A Preclinical Assessment of a Multi-Targeted Tyrosine Kinase Inhibitor in Cancer Models
For Immediate Release
SU4984, a potent inhibitor of several protein tyrosine kinases, has demonstrated notable preclinical efficacy in various cancer models. This guide provides a comparative analysis of this compound's performance against standard therapeutic agents, supported by available experimental data. Designed for researchers, scientists, and professionals in drug development, this document summarizes the current understanding of this compound's mechanism of action and its potential as an anti-cancer agent.
This compound targets key signaling pathways involved in tumor growth and proliferation, primarily by inhibiting Fibroblast Growth Factor Receptor 1 (FGFR1) and Platelet-Derived Growth Factor Receptor (PDGFR).[1] Available data from in vitro studies provide insights into its potency and cellular effects.
Efficacy Data Summary
The following tables summarize the in vitro efficacy of this compound in various cell-based assays.
Table 1: this compound In Vitro Efficacy Data
| Assay Target | Cell Line | Measurement | Result |
| FGFR1 Kinase Activity | - | IC50 | 10-20 µM[1] |
| FGFR1 Autophosphorylation | NIH 3T3 | IC50 | 20-40 µM[1] |
| c-Kit Receptor Phosphorylation | C2 (Mastocytoma) | Tyrosine Phosphorylation Reduction | Substantial at 5 µM[1] |
| Cell Viability | C2 (Mastocytoma) | Cell Death | Effective at 1-10 µM over 6 days[1] |
| Cell Viability | P815 (Mastocytoma) | Cell Death | Effective at 1-10 µM over 6 days[1] |
Comparative Analysis with Standard Therapies
Standard therapies for mastocytoma often include tyrosine kinase inhibitors that target c-Kit, a key driver of this malignancy. Imatinib and Sunitinib are two such widely used drugs.
Table 2: Comparative In Vitro Efficacy in Mastocytoma Cell Lines (Indirect Comparison)
| Compound | Cell Line | Assay | IC50 / Effect |
| This compound | C2 | Cell Viability | Effective at 1-10 µM [1] |
| This compound | P815 | Cell Viability | Effective at 1-10 µM [1] |
| Imatinib | P815 | Cell Viability (MTT) | ~0.01 µM |
| Sunitinib | P815 | Cell Viability (MTT) | ~0.02 µM |
Note: The data for Imatinib and Sunitinib are derived from various public studies and are presented for indirect comparison. The experimental conditions for these studies may differ from those used for this compound.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting key signaling pathways that drive cell proliferation, survival, and angiogenesis. The primary targets are FGFR1 and PDGFR, both of which are receptor tyrosine kinases.
Caption: this compound inhibits multiple receptor tyrosine kinases.
Experimental Protocols
Detailed experimental protocols for the cited data on this compound are not fully available. However, based on standard laboratory procedures, the following methodologies are likely to have been employed.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of FGFR1 (IC50).
Methodology:
-
Recombinant human FGFR1 kinase is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
This compound is added at various concentrations to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using methods like ELISA with a phospho-specific antibody or radiometric assays with ³²P-labeled ATP.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Autophosphorylation Assay
Objective: To assess the ability of this compound to inhibit the autophosphorylation of FGFR1 within a cellular context.
Methodology:
-
NIH 3T3 cells, which express FGFR1, are cultured to a suitable confluency.
-
The cells are serum-starved to reduce baseline receptor activation.
-
Cells are pre-incubated with varying concentrations of this compound for a specified time.
-
FGFR1 is then stimulated with its ligand, fibroblast growth factor (FGF).
-
Cells are lysed, and the protein content is quantified.
-
The phosphorylation status of FGFR1 is determined by Western blotting using an antibody specific to phosphorylated FGFR1.
-
The intensity of the phosphorylation signal is quantified and normalized to the total amount of FGFR1.
-
The IC50 value is determined by plotting the percentage of inhibition of autophosphorylation against the inhibitor concentration.
Caption: Workflow for cellular autophosphorylation assay.
Cell Viability Assay
Objective: To evaluate the effect of this compound on the viability and proliferation of cancer cells.
Methodology:
-
C2 and P815 mastocytoma cells are seeded in multi-well plates at a predetermined density.
-
The cells are treated with a range of concentrations of this compound or a vehicle control.
-
The plates are incubated for a specified duration (e.g., 6 days).
-
Cell viability is assessed using a suitable method, such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
Trypan Blue Exclusion Assay: Distinguishes between viable and non-viable cells based on membrane integrity.
-
Cell Counting: Direct counting of viable cells using a hemocytometer or an automated cell counter.
-
-
The percentage of viable cells in the treated groups is calculated relative to the vehicle control, and dose-response curves are generated to determine the concentration at which cell growth is inhibited by 50% (GI50) or the concentration that is lethal to 50% of the cells (LC50).
Conclusion
The available preclinical data indicate that this compound is a multi-targeted tyrosine kinase inhibitor with activity against FGFR1, PDGFR, and c-Kit. Its ability to inhibit key signaling pathways and induce cell death in mastocytoma cell lines suggests its potential as an anti-cancer agent. However, the lack of direct comparative efficacy studies with standard therapies in relevant cancer models highlights the need for further investigation to fully elucidate its therapeutic potential and position in the landscape of cancer treatment. More comprehensive in vivo studies are warranted to validate these in vitro findings and to assess the safety and efficacy profile of this compound in a more complex biological system.
References
A Comparative Guide to the In Vitro Anti-Proliferative Effects of Sunitinib and Sorafenib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro anti-proliferative effects of two multi-targeted kinase inhibitors, Sunitinib and Sorafenib. The information presented is intended to assist researchers in selecting the appropriate compound for their studies and in designing and executing relevant experiments.
Introduction
Sunitinib and Sorafenib are orally bioavailable small-molecule inhibitors that target multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis.[1][2][3][4] While both drugs have overlapping targets, they also exhibit distinct inhibitory profiles, leading to differential effects on cancer cell proliferation. This guide summarizes their comparative efficacy in various cancer cell lines, details common experimental protocols for assessing their anti-proliferative activity, and visualizes their primary signaling pathways.
Comparative Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Sunitinib and Sorafenib in various cancer cell lines, as determined by in vitro proliferation assays.
| Cell Line | Cancer Type | Sunitinib IC50 (µM) | Sorafenib IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | - | ~7.10[5] |
| Huh7 | Hepatocellular Carcinoma | - | ~11.03[5] |
| PLC/PRF/5 | Hepatocellular Carcinoma | - | 4.5 - 6.3[6] |
| Caki-1 | Renal Cell Carcinoma | ~2.2[7] | - |
| 786-O | Renal Cell Carcinoma | - | - |
| A498 | Renal Cell Carcinoma | - | - |
| U87 | Glioblastoma | ~5.4[7] | - |
| U251 | Glioblastoma | ~5.4[7] | - |
| T98G | Glioblastoma | ~5.4[7] | - |
| U138 | Glioblastoma | ~5.4[7] | - |
| HT-29 | Colorectal Cancer | - | - |
| MV4;11 | Acute Myeloid Leukemia | 0.008[8] | - |
| OC1-AML5 | Acute Myeloid Leukemia | 0.014[8] | - |
| 5637 | Bladder Cancer | 1.74 | - |
| T24 | Bladder Cancer | 4.22 | - |
| BIU87 | Bladder Cancer | 3.65 | - |
Note: IC50 values can vary depending on the specific experimental conditions, such as the assay used and the incubation time. The data presented here is a compilation from multiple sources for comparative purposes. Direct head-to-head comparisons in the same experimental setup are recommended for the most accurate assessment.
Experimental Protocols
Standard in vitro assays to determine the anti-proliferative effects of compounds like Sunitinib and Sorafenib include the MTT assay, BrdU incorporation assay, and colony formation assay.
MTT Assay (Cell Viability)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Sunitinib or Sorafenib) and a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes with shaking.[10]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[10]
BrdU Assay (Cell Proliferation)
This immunoassay detects the incorporation of Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, into newly synthesized DNA during the S-phase of the cell cycle.[11]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compounds as described for the MTT assay.
-
BrdU Labeling: Add BrdU solution to each well to a final concentration of 1X and incubate at 37°C for 1-4 hours.[12]
-
Fixation and Denaturation: Remove the medium and add 100 µL of fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.[12]
-
Antibody Incubation: Wash the wells and add a BrdU detection antibody solution. Incubate for 1 hour at room temperature. Follow this with incubation with a horseradish peroxidase (HRP)-labeled secondary antibody for 1 hour.[12]
-
Substrate Addition and Measurement: Add TMB substrate and measure the absorbance at 450 nm after stopping the reaction.[12]
Colony Formation Assay (Clonogenic Survival)
This assay assesses the ability of single cells to undergo unlimited division and form colonies.[13]
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 2,000 viable cells/well) in 6-well plates.[13]
-
Incubation: Allow the cells to grow for a period of 7-14 days until visible colonies are formed.
-
Fixation and Staining: Wash the colonies with PBS and fix them with methanol (B129727) for 20 minutes. Stain the fixed colonies with 0.5% crystal violet solution for 40 minutes.[13]
-
Colony Counting: Wash the plates with water and allow them to dry. Count the number of colonies, typically defined as a cluster of at least 50 cells.
Signaling Pathways and Mechanisms of Action
Sunitinib and Sorafenib exert their anti-proliferative effects by targeting key signaling pathways involved in cell growth and angiogenesis.
Sunitinib: Targeting VEGFR and PDGFR Signaling
Sunitinib primarily inhibits Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[14][15][16] Inhibition of these receptors on endothelial cells blocks angiogenesis, while inhibition on tumor cells can directly impede proliferation.
Caption: Sunitinib inhibits VEGFR and PDGFR signaling pathways.
Sorafenib: Targeting the RAF/MEK/ERK Pathway
Sorafenib is a potent inhibitor of the RAF/MEK/ERK signaling pathway, which is a critical regulator of cell proliferation.[2][6][17] It also inhibits VEGFR and PDGFR, contributing to its anti-angiogenic effects.[2]
Caption: Sorafenib inhibits the RAF/MEK/ERK signaling pathway.
Experimental Workflow
The following diagram outlines a typical workflow for validating the anti-proliferative effects of a test compound in vitro.
Caption: A typical workflow for in vitro anti-proliferative studies.
References
- 1. Clonogenic Assay [bio-protocol.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchhub.com [researchhub.com]
- 9. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. flowcytometry-embl.de [flowcytometry-embl.de]
- 11. Colony Formation [protocols.io]
- 12. Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sunitinib: the antiangiogenic effects and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sunitinib induces PTEN expression and inhibits PDGFR signaling and migration of medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Sorafenib inhibited cell growth through the MEK/ERK signaling pathway in acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Cross-Validation of Sunitinib's Experimental Findings with Published Literature
For researchers, scientists, and drug development professionals, a critical evaluation of experimental data is paramount in the preclinical and clinical assessment of any therapeutic agent. This guide provides a comprehensive comparison of Sunitinib (B231) (formerly known as SU4984), a multi-targeted receptor tyrosine kinase inhibitor, with several alternative drugs targeting similar signaling pathways. By cross-validating experimental findings with published literature, this guide aims to offer an objective resource for informed decision-making in cancer research.
Sunitinib is a potent inhibitor of several receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastatic progression. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit. By blocking the ATP-binding site of these kinases, Sunitinib effectively halts downstream signaling cascades crucial for cancer cell proliferation and survival. This guide will delve into the comparative efficacy of Sunitinib against other prominent tyrosine kinase inhibitors such as Sorafenib (B1663141), Pazopanib (B1684535), Axitinib (B1684631), and Regorafenib (B1684635), presenting in vitro and clinical data in a structured format.
In Vitro Efficacy: A Comparative Analysis of Kinase Inhibition
The potency of a kinase inhibitor is fundamentally determined by its ability to inhibit its target kinases at low concentrations. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency. The following table summarizes the IC50 values of Sunitinib and its alternatives against key target kinases, as reported in various preclinical studies.
| Inhibitor | VEGFR2 IC50 (nM) | PDGFRβ IC50 (nM) | c-Kit IC50 (nM) |
| Sunitinib | 80[1][2] | 2[1][2] | Not explicitly quantified in the provided results, but is a known target. |
| Sorafenib | 90[3] | 57[3] | 68[3] |
| Pazopanib | 30[4] | 84[4] | 140[4] |
| Axitinib | 0.2[5] | 1.6[5] | 1.7[5] |
| Regorafenib | 4.2[6] | 22[6] | 7[6] |
Cellular Effects: Proliferation and Apoptosis
Beyond enzymatic inhibition, the ultimate measure of an anti-cancer agent's efficacy lies in its ability to control tumor cell growth and induce cell death. The following table presents a comparison of the effects of Sunitinib and its alternatives on cell proliferation and apoptosis in relevant cancer cell lines.
| Inhibitor | Cell Line | Assay | Results |
| Sunitinib | Caki-1 (Renal) | MTT Assay | 55% inhibition of proliferation after 72h at 2 µM.[7] |
| Caki-1 (Renal) | Apoptosis Assay | Induced apoptotic death.[7] | |
| Pazopanib | Caki-1 (Renal) | MTT Assay | 43% inhibition of proliferation after 72h at 50 µM.[7] |
| NCI-H446 (SCLC) | CCK-8 Assay | IC50 of 1.05 µM at 24h.[8] | |
| HCT-116 (Colon) | Cell Viability Assay | Dose-dependent decrease in cell viability.[9] | |
| NCI-H446 & NCI-H82 (SCLC) | Apoptosis Assay | Dose-dependent induction of apoptosis.[8] | |
| Sorafenib | Prostate Cancer Cell Lines | 3H-thymidine incorporation | Dose-dependent inhibition of proliferation.[10] |
| Androgen-sensitive Prostate Cancer Cells | Apoptosis Assay | Apoptosis induced at 2 µM.[10] | |
| HLF (HCC) | MTT Assay | Suppressed cell proliferation, more pronounced in serum-free media.[11] | |
| HLF (HCC) | Apoptosis Assay | Increased apoptotic index in serum-free media.[11] | |
| Axitinib | IGR-NB8 (Neuroblastoma) | MTS Assay | IC50 of 849 nM.[5] |
| SH-SY5Y (Neuroblastoma) | MTS Assay | IC50 of 274 nM.[5] |
Clinical Trial Showdown: Head-to-Head Comparisons
The ultimate validation of a drug's efficacy comes from clinical trials. Several head-to-head studies have compared Sunitinib with its alternatives in patients with metastatic renal cell carcinoma (mRCC) and gastrointestinal stromal tumors (GIST).
| Comparison | Cancer Type | Key Findings |
| Sunitinib vs. Pazopanib | mRCC | The COMPARZ trial showed non-inferiority of pazopanib to sunitinib in terms of progression-free survival (PFS) (8.4 vs. 9.5 months).[12] Pazopanib demonstrated a more favorable safety profile and patient preference.[12][13] |
| Sunitinib vs. Sorafenib | mRCC | The SWITCH trial found no statistically significant difference in total PFS between the two treatment sequences. A meta-analysis suggested sunitinib had a better overall survival (OS) and objective response rate (ORR), but with higher toxicity. |
| Sunitinib vs. Axitinib | mRCC | A multicenter retrospective analysis suggested that first-line axitinib significantly prolonged cancer-specific survival and overall survival compared to sunitinib, with a better safety profile. |
| Regorafenib vs. Placebo (post-Imatinib and Sunitinib) | GIST | The GRID trial showed a significant improvement in PFS for regorafenib compared to placebo in patients who had progressed on imatinib (B729) and sunitinib (4.8 vs. 0.9 months). |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Figure 1: Simplified signaling pathways targeted by Sunitinib and alternatives.
Figure 2: A representative workflow for a cell proliferation (MTT) assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for the key assays discussed.
In Vitro Kinase Assay (VEGFR-2 Inhibition)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.
-
Plate Preparation: A 96-well plate is coated with a poly (Glu, Tyr) 4:1 peptide substrate.
-
Inhibitor Addition: Serial dilutions of the test compounds (e.g., Sunitinib) are added to the wells. Controls include a positive control (no inhibitor) and a negative control (no enzyme).
-
Kinase Reaction: Recombinant human VEGFR-2 kinase and ATP are added to initiate the phosphorylation of the substrate. The reaction is incubated at room temperature for a defined period (e.g., 30 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved using a phospho-tyrosine specific antibody in an ELISA format or by measuring the remaining ATP using a luminescent assay like the Kinase-Glo® kit.
-
Data Analysis: The signal is measured using a microplate reader. The percentage of inhibition is calculated relative to the controls, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[1]
-
Compound Treatment: The cells are treated with various concentrations of the tyrosine kinase inhibitor for a specified duration (e.g., 48-72 hours).[1]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.[1][10] Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.[1][10]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.[10]
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.[2][3][12]
-
Cell Treatment: Cells are treated with the test compound for a specified time to induce apoptosis.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.[3]
-
Staining: Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and a vital dye such as Propidium Iodide (PI).[2][3] Annexin V binds to the exposed PS on apoptotic cells, while PI enters cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer.
-
Data Analysis: The cell population is gated to distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), and late apoptotic/necrotic (Annexin V+ and PI+) cells.[3]
Conclusion
The cross-validation of Sunitinib's experimental findings with published literature on alternative tyrosine kinase inhibitors reveals a complex landscape of anti-cancer therapeutics. While Sunitinib remains a potent multi-targeted inhibitor with demonstrated efficacy, newer agents like Axitinib show greater potency against specific targets in vitro. Head-to-head clinical trials provide crucial context, highlighting differences in efficacy, safety, and patient-reported outcomes that are critical for clinical decision-making. This guide, by presenting a structured comparison of in vitro and clinical data alongside detailed experimental protocols, serves as a valuable resource for researchers navigating the dynamic field of targeted cancer therapy. The continued investigation and direct comparison of these agents will be essential for optimizing treatment strategies and improving patient outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sunitinib, pazopanib or sorafenib for the treatment of patients with late relapsing metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Comparative efficacy and safety of sunitinib vs sorafenib in renal cell carcinoma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. journalofoncology.org [journalofoncology.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Harvesting Method Influences Results of Apoptosis Analysis by Annexin V Staining | Anticancer Research [ar.iiarjournals.org]
- 13. Regorafenib for advanced gastrointestinal stromal tumors following imatinib and sunitinib treatment: a subgroup analysis evaluating Japanese patients in the phase III GRID trial - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SU4984 and Sorafenib in Renal Cell Carcinoma Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sorafenib (B1663141) is a well-established multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma. Its anti-tumor activity is attributed to the inhibition of several key signaling pathways involved in tumor proliferation and angiogenesis, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and the RAF/MEK/ERK pathway.
SU4984 is a tyrosine kinase inhibitor known to target Fibroblast Growth Factor Receptor 1 (FGFR1), PDGFR, and the insulin (B600854) receptor. The role of the FGF/FGFR axis in promoting VEGF-independent angiogenesis is an area of active investigation in cancer research, suggesting that FGFR inhibitors could be a promising strategy to overcome resistance to VEGF-targeted therapies. However, specific data on the efficacy of this compound in renal cell carcinoma models is limited.
This guide will present the available data on the biochemical potency, in vitro and in vivo activities, and targeted signaling pathways of both compounds.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and sorafenib. It is important to note the disparity in the amount of available data, particularly the lack of RCC-specific data for this compound.
Table 1: Biochemical Potency (IC50 Values)
| Target Kinase | This compound IC50 | Sorafenib IC50 |
| FGFR1 | 10-20 µM (cell-free assay)[1] | Not widely reported |
| PDGFRβ | Inhibits[1] | 57 nM[2] |
| VEGFR-1 | Not reported | 26 nM[2] |
| VEGFR-2 | Not reported | 90 nM[2] |
| VEGFR-3 | Not reported | 20 nM[2] |
| c-Raf (Raf-1) | Not reported | 6 nM[2] |
| B-Raf | Not reported | 22 nM[2] |
| V599E B-Raf | Not reported | 38 nM[2] |
| c-KIT | Not reported | 58 nM[2] |
| FLT-3 | Not reported | 33 nM[2] |
| Insulin Receptor | Inhibits[1] | Not widely reported |
Table 2: In Vitro Efficacy in Cancer Cell Lines
| Compound | Cell Line | Assay Type | Endpoint | Result |
| This compound | NIH 3T3 | Autophosphorylation | IC50 | 20-40 µM (aFGF-induced FGFR1)[1] |
| Sorafenib | 786-O (RCC) | Proliferation | IC50 | Not explicitly stated, but cytotoxic effects observed at concentrations >5 µM |
| ACHN (RCC) | Proliferation | IC50 | Not explicitly stated, but cytotoxic effects observed at concentrations >5 µM | |
| A498 (RCC) | Proliferation | IC50 | Not explicitly stated, but cytotoxic effects observed at concentrations >5 µM | |
| Caki-1 (RCC) | Proliferation | IC50 | Not explicitly stated, but cytotoxic effects observed at concentrations >5 µM |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing | Outcome |
| This compound | No data available for RCC models. | - | - |
| Sorafenib | Human RCC xenografts | 30-60 mg/kg orally | Dose-dependent tumor growth inhibition.[3] |
Signaling Pathways
The distinct kinase inhibitory profiles of this compound and sorafenib suggest that they impact different, albeit potentially overlapping, signaling pathways critical for RCC progression.
This compound Signaling Pathway
This compound's primary known targets are FGFR1 and PDGFR. The FGF/FGFR signaling pathway is implicated in angiogenesis, cell proliferation, and survival. In the context of RCC, this pathway may contribute to resistance to anti-VEGF therapies.
Caption: this compound inhibits FGFR1 and PDGFR signaling pathways.
Sorafenib Signaling Pathway
Sorafenib is a multi-kinase inhibitor that targets both the RAF/MEK/ERK signaling cascade, which is crucial for cell proliferation, and the VEGFR/PDGFR pathways, which are central to angiogenesis.
Caption: Sorafenib inhibits VEGFR, PDGFR, and RAF signaling.
Experimental Protocols
Detailed experimental protocols for direct comparative studies are unavailable. However, based on standard methodologies used in preclinical oncology, the following outlines the likely experimental workflows.
In Vitro Cell Proliferation Assay
This experiment would assess the dose-dependent effect of each compound on the growth of RCC cell lines.
Caption: Workflow for an in vitro cell proliferation assay.
In Vivo Xenograft Model
This experiment would evaluate the anti-tumor efficacy of the compounds in a living organism.
Caption: Workflow for an in vivo RCC xenograft study.
Conclusion
Sorafenib is a multi-targeted kinase inhibitor with proven efficacy in renal cell carcinoma, targeting key pathways in angiogenesis and cell proliferation. This compound, with its inhibitory activity against FGFR1 and PDGFR, presents a rational therapeutic hypothesis, particularly in the context of resistance to VEGF-targeted therapies. However, the lack of specific preclinical data for this compound in RCC models makes a direct comparison with the well-characterized agent sorafenib challenging. Further in vitro and in vivo studies are required to elucidate the potential of this compound as a therapeutic agent for renal cell carcinoma. This guide serves as a summary of the currently available data to inform future research directions.
References
Safety Operating Guide
Proper Disposal Procedures for SU4984: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds like SU4984 are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of this compound, a protein tyrosine kinase inhibitor utilized in cancer research. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to consult the product's Safety Data Sheet (SDS). While a specific SDS for this compound was not located, general safety protocols for similar chemical compounds from suppliers like MedChem Express should be strictly followed. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. Improper disposal can lead to significant penalties and environmental harm.
-
Waste Identification and Collection:
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, vials, and absorbent pads), as hazardous chemical waste.
-
Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical properties of this compound.
-
-
Spill Management:
-
In the event of a spill, prevent further leakage or spreading.
-
Absorb liquid spills with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.
-
Collect all contaminated materials and place them in the designated hazardous waste container.
-
-
Final Disposal:
-
Dispose of the hazardous waste container through a licensed and certified hazardous waste disposal service.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Ensure that all disposal activities are documented as per your institution's and local regulatory requirements.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
This compound Disposal Workflow
Key Considerations
-
Regulatory Compliance: It is the responsibility of the generator to ensure that waste is managed and disposed of in accordance with all applicable regulations. These can vary significantly by location.
-
Incompatible Materials: this compound should be stored away from strong acids/alkalis and strong oxidizing/reducing agents to prevent hazardous reactions.[1][2][3]
-
Stability: Under recommended storage conditions, this compound is stable.[1][2][3] However, under fire conditions, it may decompose and emit toxic fumes.[1][2][3]
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling SU4984
Essential Safety and Handling Guide for SU4984
Topic: Personal Protective Equipment for Handling this compound
Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
Audience: Researchers, scientists, and drug development professionals.
This compound is a protein tyrosine kinase inhibitor targeting Fibroblast Growth Factor Receptor 1 (FGFR1), with additional activity against Platelet-Derived Growth Factor Receptor (PDGFR) and the insulin (B600854) receptor. It is utilized in cancer research. As with many small molecule inhibitors, it should be handled with care, assuming potential biological activity and cytotoxicity. This guide provides essential safety protocols and logistical information for handling this compound in a laboratory setting.
Personal Protective Equipment (PPE)
The consistent and correct use of Personal Protective Equipment (PPE) is the primary defense against exposure to potent research compounds like this compound. Below is a summary of the recommended PPE for handling this compound, based on general best practices for handling hazardous chemicals in a laboratory setting.[1][2]
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with nitrile gloves. The outer glove should be changed immediately after handling the compound or if contamination is suspected. | To minimize the risk of dermal exposure and absorption. Nitrile gloves offer good resistance to a variety of chemicals. |
| Eye and Face Protection | Chemical safety goggles that conform to standard EN 166.[3] A face shield should be worn when there is a risk of splashes or aerosol generation. | To protect the eyes and face from accidental contact with the compound in solid or solution form. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used when handling the powdered form of this compound or when there is a potential for aerosolization.[1] | To prevent inhalation of the compound, which can be a primary route of exposure for powdered substances. |
| Body Protection | A disposable, solid-front, back-closure laboratory coat or gown made of a low-permeability fabric. Gowns should have long sleeves. | To protect the skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes and disposable shoe covers should be worn in areas where this compound is handled. | To prevent contamination of personal footwear and the subsequent spread of the compound. |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the key steps for the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4]
-
Consult the supplier's documentation for specific storage temperature requirements.
2. Preparation of Stock Solutions:
-
All handling of the powdered form of this compound should be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize inhalation exposure.
-
Before weighing, ensure all necessary PPE is donned correctly.
-
Use a dedicated, calibrated balance for weighing.
-
When preparing solutions, add the solvent to the pre-weighed this compound slowly to avoid splashing.
-
A common protocol for preparing a 5 mg/mL stock solution involves dissolving this compound in a suitable solvent such as DMSO.
3. Experimental Use:
-
When diluting stock solutions or adding this compound to experimental systems, work within a fume hood or biological safety cabinet.
-
Avoid direct contact with the compound in both solid and solution form.
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[1]
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), plasticware, and any unused solid this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.
-
Sharps: Needles, scalpels, and other contaminated sharps should be placed in a designated sharps container for hazardous waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
